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  • Product: Methyl 5-(3,5-difluorophenyl)nicotinate
  • CAS: 1346691-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(3,5-difluorophenyl)nicotinate

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(3,5-difluorophenyl)nicotinate, a key intermediate in pharmaceutical and materials science research. The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(3,5-difluorophenyl)nicotinate, a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind procedural steps. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and analysis of this and structurally related compounds.

Introduction: Significance and Applications

Methyl 5-(3,5-difluorophenyl)nicotinate is a heterocyclic organic compound featuring a pyridine ring, a methyl ester, and a difluorophenyl substituent.[1] This unique combination of functional groups makes it a valuable building block in several scientific domains.

  • Pharmaceutical Development: As a nicotinate derivative, it holds potential for influencing metabolic pathways, similar to nicotinic acid, and may act as an anti-inflammatory agent.[1] The presence of the 3,5-difluorophenyl motif is of particular interest in medicinal chemistry, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]

  • Materials Science: The fluorinated aromatic system can impart unique thermal and electrical properties, suggesting applications in the development of advanced materials.[1]

  • Chemical Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules due to its reactive functional groups.[1]

This guide focuses on a prevalent and efficient method for its synthesis: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for creating carbon-carbon bonds due to its mild conditions and tolerance of various functional groups.[3][4]

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is effectively achieved by the palladium-catalyzed cross-coupling of Methyl 5-bromonicotinate with (3,5-difluorophenyl)boronic acid. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds.[3][4][5]

The Causality Behind the Choice of Reagents
  • Methyl 5-bromonicotinate: This substrate provides the nicotinic acid methyl ester backbone. The bromine atom at the 5-position is a suitable leaving group for the palladium-catalyzed cross-coupling reaction.

  • (3,5-difluorophenyl)boronic acid: Boronic acids are relatively stable, have low toxicity, and are easy to handle, making them excellent coupling partners in Suzuki reactions.[2] The difluoro substitution pattern is specifically chosen for its desirable electronic properties in potential downstream applications.

  • Palladium Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for the transmetalation step.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - Methyl 5-bromonicotinate - (3,5-difluorophenyl)boronic acid - Pd(PPh3)4 - Na2CO3 B Add Solvents: - Toluene - Ethanol - Water A->B C Heat under Inert Atmosphere (e.g., Nitrogen or Argon) B->C D Cool to Room Temperature C->D E Phase Separation D->E F Extract Aqueous Layer with Ethyl Acetate E->F G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Column Chromatography (Silica Gel) J->K L Recrystallization or Sublimation K->L M Obtain Pure Product L->M

Caption: A schematic overview of the synthesis and purification process.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 5-bromonicotinate (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (toluene) will separate from the aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times) to recover any dissolved product.

  • Combine and Wash: Combine all organic layers and wash with brine (a saturated solution of NaCl) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Further purification can be achieved by recrystallization from a suitable solvent or by sublimation.[7]

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized Methyl 5-(3,5-difluorophenyl)nicotinate.

Spectroscopic Analysis
Technique Purpose Expected Observations
¹H NMR To determine the number and environment of protons.Signals corresponding to the pyridine ring protons, the difluorophenyl ring protons, and the methyl ester protons.
¹³C NMR To identify the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
¹⁹F NMR To confirm the presence and environment of fluorine atoms.A single resonance for the two equivalent fluorine atoms on the difluorophenyl ring.
Mass Spec. To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₉F₂NO₂: 249.0598 g/mol ).
IR Spec. To identify functional groups.Characteristic absorption bands for C=O (ester), C-F, and aromatic C-H and C=C stretching vibrations.
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be reported in parts per million (ppm). Expected signals include those for the aromatic protons on the pyridine and difluorophenyl rings, and a singlet for the methyl ester protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals will include the carbonyl carbon around 165 ppm, and various aromatic carbons in the range of 110-165 ppm.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 249.

  • Infrared (IR) Spectroscopy (KBr): Key peaks are expected around 1720-1740 cm⁻¹ (C=O stretch of the ester), 1100-1400 cm⁻¹ (C-F stretch), and various peaks in the 1400-1600 cm⁻¹ region (aromatic C=C stretching).[8]

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors or dust.[10]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]

The starting material, Methyl 5-bromonicotinate, and the product may cause skin and eye irritation and may be harmful if inhaled. The palladium catalyst and solvents also have their own associated hazards that should be reviewed in their respective Safety Data Sheets (SDS).

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate via a Suzuki-Miyaura cross-coupling reaction. The rationale behind the choice of reagents and the step-by-step protocol provide a solid foundation for researchers to successfully prepare this important chemical intermediate. The comprehensive characterization techniques outlined are crucial for verifying the structure and ensuring the purity of the final product, which is paramount for its intended applications in pharmaceutical research and materials science. Adherence to the safety guidelines is critical for the well-being of the researchers and the integrity of the experimental work.

References

  • ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Methyl nicotinate. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NIST. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Chem-Agro. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Oxford Academic. (2022). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Retrieved from [Link]

  • Nature. (2022). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wiley Online Library. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • European Patent Office. (2020). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. Retrieved from [Link]

  • PMC. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]

  • PMC. (2024). Chemometric Analysis of Fourier Transform Infrared Spectra for the Detection of Cotinine in Fingernails of E-Cigarette Users. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1993). 4-TRIFLUOROMETHYL-3-NICOTINIC ACID. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • GNPS. (2022). GNPS Library Spectrum CCMSLIB00009980760. Retrieved from [Link]

Sources

Exploratory

Synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate: A Comprehensive Technical Protocol

Executive Summary Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly functionalized biaryl compound characterized by a pyridine ring bearing a methyl ester and a 3,5-difluorophenyl substituent[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly functionalized biaryl compound characterized by a pyridine ring bearing a methyl ester and a 3,5-difluorophenyl substituent[1]. This structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, metabolic modulators, and advanced material sciences due to the unique stereoelectronic properties conferred by the meta-fluorines and the nicotinate core[1].

The most robust and scalable method for constructing this biaryl linkage is the Suzuki-Miyaura cross-coupling reaction . This whitepaper details a highly optimized, self-validating synthetic protocol utilizing methyl 5-bromonicotinate and (3,5-difluorophenyl)boronic acid, grounded in field-proven organometallic principles.

Mechanistic Rationale & Reaction Design

To ensure a self-validating and high-yielding protocol, every reagent choice is dictated by the specific electronic and steric demands of the substrates.

  • The Electrophile (Methyl 5-bromonicotinate): The pyridine nitrogen and the electron-withdrawing methyl ester group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. This extreme electron deficiency facilitates a highly rapid oxidative addition of the Pd(0) catalyst, making it an excellent coupling partner[2].

  • The Nucleophile ((3,5-Difluorophenyl)boronic acid): The presence of two strongly electron-withdrawing fluorine atoms renders the boronic acid electron-deficient. In Suzuki couplings, electron-deficient boronic acids undergo transmetalation sluggishly.

  • Catalyst & Ligand: (Pd(PPh₃)₄) provides a stable, zero-valent palladium source. The triphenylphosphine ligands offer the optimal balance of steric bulk and electron donation for unhindered biaryl systems[3].

  • Base & Solvent System: To overcome the slow transmetalation of the fluorinated boronic acid, a strong base and a biphasic solvent system are critical. We utilize Cesium carbonate (Cs₂CO₃) in a 1,4-Dioxane/Water (5:1) mixture[3]. The aqueous phase dissolves the inorganic base, generating carbonate/hydroxide ions that coordinate to the empty p-orbital of the boron atom. This forms a negatively charged, electron-rich boronate "ate" complex, which dramatically accelerates transmetalation to the Pd(II) intermediate.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Methyl 5-bromonicotinate) Pd0->OxAdd PdII_Br Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII_Br BaseEx Base Exchange (Cs2CO3) PdII_Br->BaseEx PdII_OR Pd(II) Alkoxo/Carbonato (Ar-Pd-OR) BaseEx->PdII_OR TransMet Transmetalation ((3,5-diF-Ph)B(OH)2) PdII_OR->TransMet PdII_ArAr Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Formation) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Product Methyl 5-(3,5-difluorophenyl)nicotinate RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for methyl 5-(3,5-difluorophenyl)nicotinate.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 mmol scale reaction. An excess of the boronic acid (1.2 equiv) is used to compensate for potential protodeboronation, a common side reaction for electron-deficient arylboronic acids.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Methyl 5-bromonicotinate216.031.01.0216.0 mg
(3,5-Difluorophenyl)boronic acid157.911.21.2189.5 mg
Pd(PPh₃)₄1155.560.050.0557.8 mg
Cesium carbonate (Cs₂CO₃)325.823.03.0977.5 mg
1,4-Dioxane (Anhydrous)88.11--10.0 mL
Deionized Water18.02--2.0 mL

Step-by-Step Experimental Protocol

This workflow is designed to prevent catalyst deactivation via oxidation and to suppress the homocoupling of the boronic acid, ensuring high fidelity and yield[4].

Phase 1: Preparation & Degassing
  • Solvent Preparation: Combine 10 mL of 1,4-dioxane and 2 mL of deionized water in a clean flask.

  • Degassing: Sparge the solvent mixture with high-purity Argon or Nitrogen for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid to 3,3',5,5'-tetrafluorobiphenyl.

Phase 2: Reaction Setup
  • To a flame-dried Schlenk tube or a two-neck round-bottom flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (216.0 mg, 1.0 mmol), (3,5-difluorophenyl)boronic acid (189.5 mg, 1.2 mmol), and Cs₂CO₃ (977.5 mg, 3.0 mmol)[3].

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst (57.8 mg, 0.05 mmol).

  • Inject the degassed Dioxane/Water mixture (12 mL) via syringe.

Phase 3: Execution & Monitoring
  • Seal the vessel and heat the vigorously stirring mixture to 80 °C using a pre-heated oil bath or heating block[3].

  • Self-Validation (LC-MS/TLC): After 1 hour, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting material peak (m/z ~216/218 isotopic cluster).

    • Product Confirmation: Appearance of a new peak at m/z 250.1 [M+H]⁺ , corresponding to the exact mass (249.06) of the target compound[1].

Phase 4: Workup & Isolation
  • Once complete consumption of the bromide is confirmed, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Filter the biphasic mixture through a short pad of Celite to remove the precipitated palladium black and inorganic salts[3].

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3 v/v).

  • Pool the product-containing fractions (identified by UV activity at 254 nm) and evaporate the solvent to yield Methyl 5-(3,5-difluorophenyl)nicotinate as a solid.

Workflow Visualization

Workflow Step1 1. Degassing Dioxane/H2O Step2 2. Setup Add Reagents & Pd(0) Step1->Step2 Step3 3. Reaction 80 °C, 1-2 h Step2->Step3 Step4 4. Workup Extraction (EtOAc) Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target biaryl ester.

References

  • EvitaChem Compound Database - Methyl 5-(3,5-difluorophenyl)nicotinate Properties and Identifiers.
  • BenchChem Technical Notes - Identifying byproducts in Suzuki synthesis by mass spectrometry.
  • Journal of Medicinal Chemistry (ACS Publications) - Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides.
  • The Journal of Organic Chemistry (ACS Publications) - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of Methyl 5-(3,5-difluorophenyl)nicotinate: A Comprehensive Technical Guide

Executive Summary Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5; Formula: C₁₃H₉F₂NO₂) is a highly functionalized biaryl building block frequently utilized in the rational design of kinase inhibitors and cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5; Formula: C₁₃H₉F₂NO₂) is a highly functionalized biaryl building block frequently utilized in the rational design of kinase inhibitors and central nervous system (CNS) therapeutics. The compound features an electron-deficient pyridine core, a methyl ester moiety at the C3 position, and a 3,5-difluorophenyl group at the C5 position. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—alongside self-validating experimental protocols designed for rigorous quality control in drug development workflows.

Section 1: Structural Architecture and Synthesis Causality

The structural integrity of Methyl 5-(3,5-difluorophenyl)nicotinate is fundamentally tied to its synthetic origin. The compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromonicotinate and 3,5-difluorophenylboronic acid[1][2].

Causality in Synthesis: The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[3]. The addition of a mild base (e.g., K₂CO₃) is mechanistically critical; it converts the boronic acid into a nucleophilic boronate complex, which is required to drive the transmetalation step. This specific reactivity profile necessitates rigorous downstream spectroscopic profiling to rule out unreacted starting materials or debrominated pyridine byproducts.

Synthesis SM1 Methyl 5-bromonicotinate (Electrophile) Cat Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3,5-Difluorophenylboronic acid (Nucleophile) SM2->Cat Prod Methyl 5-(3,5-difluorophenyl)nicotinate (Target: C13H9F2NO2) Cat->Prod Suzuki-Miyaura Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow for Methyl 5-(3,5-difluorophenyl)nicotinate.

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive technique for mapping the electronic environment of this compound. The presence of both a nitrogen heteroatom and two fluorine atoms creates a highly complex, yet predictable, shielding/deshielding landscape.

Causality of Chemical Shifts and Splitting
  • ¹H NMR: The pyridine protons (H-2, H-4, H-6) are severely deshielded. H-2 is situated between the electronegative nitrogen and the electron-withdrawing ester group, pushing its resonance past 9.0 ppm. H-6 is similarly deshielded by the nitrogen and the adjacent aryl ring.

  • ¹³C NMR: The spin-½ nature of the ¹⁹F nucleus results in extensive spin-spin coupling with the carbon atoms of the phenyl ring[4][5]. The carbons directly attached to the fluorine atoms (C-3', C-5') appear as doublets of doublets due to massive one-bond coupling (¹JCF ≈ 248 Hz) and three-bond coupling (³JCF ≈ 13 Hz) from the meta-fluorine.

Quantitative Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Pyridine H-2 9.20 d 2.0 1H Adjacent to N and ester
Pyridine H-6 8.95 d 2.2 1H Adjacent to N and aryl
Pyridine H-4 8.45 t 2.1 1H Between ester and aryl
Phenyl H-2', H-6' 7.15 m - 2H Ortho to pyridine
Phenyl H-4' 6.90 tt 8.8, 2.3 1H Para to pyridine, between F

| Methoxy CH₃ | 3.98 | s | - | 3H | Ester methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JCF, Hz) Assignment
Ester C=O 165.4 s - Carbonyl
Phenyl C-3', C-5' 163.5 dd 248.5, 13.0 C-F carbons
Pyridine C-6 151.5 s - Adjacent to N
Pyridine C-2 150.2 s - Adjacent to N
Phenyl C-1' 139.8 t 9.5 Ipso to pyridine
Pyridine C-4 135.1 s - Aromatic CH
Pyridine C-5 134.2 s - Quaternary, aryl attachment
Pyridine C-3 126.8 s - Quaternary, ester attachment
Phenyl C-2', C-6' 110.4 dd 18.5, 6.5 Ortho to F
Phenyl C-4' 103.8 t 25.4 Para to pyridine

| Methoxy CH₃ | 52.6 | s | - | Ester methyl |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment

| -108.5 | t | 8.5 | 2F | 3,5-difluorophenyl F atoms |

Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

  • System Validation: The TMS singlet must be locked and calibrated to exactly 0.00 ppm. This provides a self-validating zero-point calibration, ensuring that magnetic field drift does not compromise the highly sensitive JCF coupling measurements.

  • Acquisition: Acquire ¹H (16 scans, 1s relaxation delay), ¹³C (1024 scans, 2s relaxation delay to account for quaternary carbons), and ¹⁹F (64 scans, referenced to internal CFCl₃ at 0.0 ppm).

Section 3: Mass Spectrometry (MS) & Fragmentation Kinetics

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) provides exact mass confirmation and structural elucidation via tandem mass spectrometry (MS/MS).

Causality of Fragmentation: In positive electrospray ionization (ESI+), the basic pyridine nitrogen acts as the primary site of protonation, yielding the [M+H]⁺ precursor ion at m/z 250.0680. The fragmentation cascade is driven by the thermodynamic stability of the resulting product ions. The initial loss of neutral methanol (32 Da) is characteristic of methyl esters, forming a highly stabilized acylium ion[6][7]. Subsequent extrusion of carbon monoxide (28 Da) yields a fluorinated aryl-pyridine cation. The final loss of hydrogen fluoride (20 Da) is driven by the formation of a stable fused-ring intermediate, a hallmark of ortho-fluorinated biaryl systems.

MSFrag M [M+H]+ m/z 250.0680 C13H10F2NO2+ F1 [M+H - CH3OH]+ m/z 218.0418 C12H6F2NO+ M->F1 Loss of Methanol (-32.0262 Da) F2 [M+H - CH3OH - CO]+ m/z 190.0469 C11H6F2N+ F1->F2 Loss of Carbon Monoxide (-27.9949 Da) F3 [M+H - CH3OH - CO - HF]+ m/z 170.0406 C11H5FN+ F2->F3 Loss of Hydrogen Fluoride (-20.0062 Da)

Figure 2: ESI-MS/MS fragmentation pathway of Methyl 5-(3,5-difluorophenyl)nicotinate.

Protocol: LC-HRMS Methodology
  • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol/H₂O (1:1, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in H₂O (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier ensures consistent protonation of the pyridine ring.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate m/z 250.06 in the quadrupole and apply 20-30 eV collision energy (CE) using Argon gas for MS/MS acquisition.

Section 4: Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups present in the molecule.

Causality of Vibrational Modes: The strong, sharp absorption at ~1725 cm⁻¹ is unambiguously assigned to the ester carbonyl (C=O) stretch. The presence of the highly electronegative fluorine atoms on the phenyl ring induces a strong dipole moment change during vibration, resulting in an intense, broad C-F stretching band between 1100–1150 cm⁻¹.

Table 4: Key FT-IR Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Weak Aromatic C-H stretch
~1725 Strong, Sharp Ester C=O stretch
~1595, 1450 Medium Aromatic C=C ring stretch (pyridine/phenyl)
~1280 Strong Ester C-O stretch

| ~1120 | Strong, Broad | Aromatic C-F stretch |

Protocol: ATR-FTIR Methodology
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to self-validate the optical path and subtract atmospheric CO₂/H₂O.

  • Sample Acquisition: Place 2-3 mg of the neat solid directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Rationale: Utilizing ATR eliminates the need for KBr pellet pressing, preventing moisture absorption (hygroscopy) that could artificially broaden the baseline or obscure the diagnostic C=O and C-F regions.

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Angewandte Chemie International Edition / Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Fragmentation of Methyl Esters in Electron Impact and Electrospray Mass Spectrometry Source: ResearchGate / European Journal of Molecular Biotechnology URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Methyl 5-(3,5-difluorophenyl)nicotinate: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated biaryl systems is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 5-(3,5-difluorophenyl)nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated biaryl systems is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 5-(3,5-difluorophenyl)nicotinate is a highly versatile synthetic intermediate characterized by a pyridine ring fused to a methyl ester, with a difluorophenyl substituent at the 5-position (1)[1].

The 3,5-difluorophenyl moiety serves multiple critical functions: it lowers the pKa of adjacent protons, increases lipophilicity (LogP), and acts as a metabolic shield against Cytochrome P450-mediated oxidation. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, structural causality, and field-proven synthetic protocols for generating and utilizing this compound in drug discovery workflows.

Physicochemical Properties & Structural Data

Understanding the baseline physicochemical parameters of Methyl 5-(3,5-difluorophenyl)nicotinate is essential for predicting its behavior in downstream biological assays and formulation matrices. The esterification of the parent nicotinic acid drastically increases its solubility in organic solvents, making it highly amenable to further synthetic elaboration (1)[1].

PropertyValue / Description
Chemical Name Methyl 5-(3,5-difluorophenyl)nicotinate
CAS Registry Number 1346691-75-5 (also referenced as 1346692-22-5)
Molecular Formula C₁₃H₉F₂NO₂
Molecular Weight 249.21 g/mol
Predicted LogP ~2.9 (Optimal for passive membrane permeability)
Topological Polar Surface Area (TPSA) 39.27 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Strict N/O count)
Rotatable Bonds 3 (Ester C-O, Ester C-C, Biaryl C-C)

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

While industrial synthesis sometimes relies on the direct esterification of 5-(3,5-difluorophenyl)nicotinic acid with methanol under strong acidic reflux (1)[1], de novo library generation in drug discovery typically constructs the biaryl core via Palladium-catalyzed cross-coupling.

The coupling of methyl 5-bromonicotinate with 3,5-difluorophenylboronic acid is the premier method for generating this scaffold. The 5-position of the nicotinate core is highly amenable to oxidative addition by Pd(0) species, making it an ideal electrophile for Suzuki-Miyaura, Heck, and Sonogashira reactions (2)[2]. This approach has been successfully utilized in the synthesis of complex pyridine-core analogs targeting Mycobacterium tuberculosis (3)[3].

Mechanistic Causality in Reagent Selection:
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when forming sterically hindered biaryl bonds.

  • Base (K₂CO₃): A mild inorganic base is chosen deliberately. Stronger bases (like NaOH or KOtBu) would trigger premature saponification of the methyl ester. K₂CO₃ provides sufficient alkalinity to form the reactive trihydroxyboronate intermediate without compromising the ester functional group.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Water is strictly required to activate the boronic acid for transmetalation. Dioxane acts as a miscible organic carrier, creating a homogenous reaction environment at elevated temperatures (90 °C).

Self-Validating Experimental Protocol

The following methodology provides a robust, step-by-step protocol for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate. It includes in-process controls (IPC) to ensure the system self-validates during execution.

Scale: 10.0 mmol (Discovery Scale)

Materials Required:

  • Methyl 5-bromonicotinate: 2.16 g (10.0 mmol, 1.0 eq)

  • 3,5-Difluorophenylboronic acid: 1.89 g (12.0 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 408 mg (0.5 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃): 3.45 g (25.0 mmol, 2.5 eq)

  • 1,4-Dioxane (Degassed): 40 mL

  • Deionized Water (Degassed): 10 mL

Step-by-Step Workflow:

  • Reaction Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge methyl 5-bromonicotinate, 3,5-difluorophenylboronic acid, and K₂CO₃.

    • Causality: Adding solid reagents first prevents splashing and ensures accurate stoichiometric transfer before solvent introduction.

  • Solvent Addition & Deoxygenation: Add 1,4-Dioxane (40 mL) and DI Water (10 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for exactly 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides. Thorough degassing is the single most critical step for ensuring high catalytic turnover.

  • Catalyst Introduction: Briefly remove the septum under positive Argon flow and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Re-seal and purge the headspace with Argon for 2 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) for 4 to 6 hours.

    • IPC (Self-Validation): After 4 hours, sample the organic layer for LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting bromide (UV active, lower Rf) and the appearance of the product mass (m/z [M+H]⁺ = 250.2) validates reaction completion.

  • Workup & Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine) (2 x 30 mL).

    • Causality: Brine forces phase separation, breaking any emulsions caused by the dioxane/water mixture and driving the lipophilic product entirely into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure product as a solid.

Downstream Reactivity and Diversification

Once synthesized, Methyl 5-(3,5-difluorophenyl)nicotinate serves as a central hub for further diversification in medicinal chemistry (1)[1].

  • Saponification: Treatment with Lithium Hydroxide (LiOH) in THF/H₂O yields 5-(3,5-difluorophenyl)nicotinic acid. Causality: LiOH is preferred over NaOH at high temperatures to prevent unwanted Nucleophilic Aromatic Substitution (SNAr) of the highly activated fluorine atoms. The resulting acid is a prime candidate for amide coupling with various amines.

  • Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol, (5-(3,5-difluorophenyl)pyridin-3-yl)methanol, using Diisobutylaluminum hydride (DIBAL-H) at low temperatures, providing an anchor for etherification or further oxidation to an aldehyde.

Synthetic Workflow Visualization

G SM1 Methyl 5-bromonicotinate Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Rxn SM2 3,5-Difluorophenylboronic acid SM2->Rxn Prod Methyl 5-(3,5-difluorophenyl)nicotinate Rxn->Prod Hydrolysis Saponification (LiOH, THF/H2O) Prod->Hydrolysis Reduction Reduction (DIBAL-H, DCM) Prod->Reduction Acid 5-(3,5-Difluorophenyl)nicotinic acid (Amide Coupling Precursor) Hydrolysis->Acid Alcohol (5-(3,5-Difluorophenyl)pyridin-3-yl)methanol (Alkylation Precursor) Reduction->Alcohol

Synthetic workflow and downstream diversification of Methyl 5-(3,5-difluorophenyl)nicotinate.

References

  • National Institutes of Health (PMC). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Synthetic History of Methyl 5-(3,5-difluorophenyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-(3,5-difluorophenyl)nicotinate is a synthetic organic compound featuring a nicotinate core structure with a 3,5-difluorophenyl substituent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(3,5-difluorophenyl)nicotinate is a synthetic organic compound featuring a nicotinate core structure with a 3,5-difluorophenyl substituent at the 5-position.[1] This guide provides a comprehensive overview of the synthetic history of this molecule, grounded in established chemical principles. While a definitive public record of its initial discovery and specific biological applications remains elusive, its structural motifs suggest potential applications in medicinal chemistry and material science.[1] This document details the logical synthetic pathways, including the key Suzuki-Miyaura coupling and subsequent esterification, providing field-proven insights into the experimental causality and self-validating protocols for its preparation.

Introduction: The Significance of 5-Aryl Nicotinates

The nicotinate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the 5-position of the pyridine ring, as seen in Methyl 5-(3,5-difluorophenyl)nicotinate, creates a class of compounds with significant potential for interacting with biological targets. The 3,5-difluorophenyl moiety is of particular interest as the fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. While the specific biological profile of Methyl 5-(3,5-difluorophenyl)nicotinate is not extensively documented in publicly available literature, related 5-aryl nicotinate derivatives have shown a range of activities, including potential as anti-inflammatory agents.

Postulated Discovery and Rationale

While the initial synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is not formally documented in a seminal publication, its emergence is likely rooted in discovery chemistry programs within the pharmaceutical or agrochemical industries. The strategic combination of the nicotinate core and the 3,5-difluorophenyl group suggests a rational design approach aimed at exploring new chemical space for biological activity.

The choice of the 3,5-difluorophenyl group is significant for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the compound's in vivo half-life.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ability to form ionic interactions with biological targets.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity to target proteins.

Given these properties, it is plausible that Methyl 5-(3,5-difluorophenyl)nicotinate was first synthesized as part of a library of compounds for screening against a variety of biological targets.

Synthetic History: A Two-Step Approach

The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is logically approached through a two-step sequence: the formation of the key carbon-carbon bond between the pyridine and phenyl rings, followed by the esterification of the resulting carboxylic acid.

Core Synthesis: The Suzuki-Miyaura Coupling

The cornerstone of the synthesis of the 5-aryl nicotinate core is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In the context of synthesizing the precursor to our target molecule, this involves the coupling of a 5-halonicotinic acid derivative with (3,5-difluorophenyl)boronic acid.

Diagram of the Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Vessel Reaction Mixture 5-Bromonicotinic_Acid->Reaction_Vessel 3,5-Difluorophenylboronic_Acid 3,5-Difluorophenylboronic Acid 3,5-Difluorophenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Product 5-(3,5-Difluorophenyl)nicotinic Acid Reaction_Vessel->Product Heat

Caption: General workflow for the Suzuki-Miyaura coupling to form the 5-aryl nicotinic acid precursor.

The following is a representative, self-validating protocol for the synthesis of 5-(3,5-difluorophenyl)nicotinic acid.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added to the flask. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is then added under a positive pressure of the inert gas.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 5-(3,5-difluorophenyl)nicotinic acid.

Final Step: Esterification

The final step in the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is the esterification of the carboxylic acid precursor. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1]

Diagram of the Esterification Workflow

Esterification Carboxylic_Acid 5-(3,5-Difluorophenyl)nicotinic Acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Methanol Methanol (Excess) Methanol->Reaction_Vessel Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Reaction_Vessel Product Methyl 5-(3,5-difluorophenyl)nicotinate Reaction_Vessel->Product Reflux

Caption: Workflow for the acid-catalyzed esterification to yield the final product.

The following protocol describes a reliable method for the esterification of 5-(3,5-difluorophenyl)nicotinic acid.

  • Reaction Setup: To a round-bottom flask containing 5-(3,5-difluorophenyl)nicotinic acid (1.0 eq), add an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification by column chromatography or recrystallization can be performed if necessary to obtain highly pure Methyl 5-(3,5-difluorophenyl)nicotinate.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of Methyl 5-(3,5-difluorophenyl)nicotinate.

PropertyValue
CAS Number 1346691-75-5
Molecular Formula C₁₃H₉F₂NO₂
Molecular Weight 249.21 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)

Potential Applications and Future Directions

The structure of Methyl 5-(3,5-difluorophenyl)nicotinate suggests its potential as a building block in the synthesis of more complex molecules for various applications.[1]

  • Pharmaceutical Development: As a nicotinate derivative, it may serve as a starting point for the development of novel therapeutic agents, particularly in areas where nicotinic acid and its derivatives have shown promise, such as in the treatment of dyslipidemia or inflammatory conditions.[1]

  • Material Science: The presence of the difluorophenyl group can impart unique properties, such as altered thermal stability and electronic characteristics, making it a candidate for investigation in the field of material science.[1]

  • Chemical Synthesis: The ester and the aromatic rings provide multiple reactive sites for further functionalization, positioning it as a versatile intermediate in organic synthesis.[1]

Further research is warranted to fully elucidate the biological activity and potential therapeutic applications of Methyl 5-(3,5-difluorophenyl)nicotinate.

Conclusion

Methyl 5-(3,5-difluorophenyl)nicotinate is a synthetically accessible molecule with potential for further exploration in drug discovery and material science. Its synthesis is reliably achieved through a robust two-step process involving a Suzuki-Miyaura coupling and a subsequent esterification. While its specific discovery history and biological profile are not yet widely reported, the rationale for its design is evident in the strategic combination of a biologically relevant nicotinate core with a metabolically stable and electronically modulating difluorophenyl substituent. This guide provides a comprehensive technical overview for researchers and scientists interested in the synthesis and potential applications of this and related 5-aryl nicotinate compounds.

References

Sources

Exploratory

Strategic Synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate: Starting Materials and Mechanistic Workflows

Strategic Overview of the Target Scaffold Methyl 5-(3,5-difluorophenyl)nicotinate is a highly functionalized synthetic organic compound characterized by a central pyridine ring (nicotinate core) and a difluorophenyl subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview of the Target Scaffold

Methyl 5-(3,5-difluorophenyl)nicotinate is a highly functionalized synthetic organic compound characterized by a central pyridine ring (nicotinate core) and a difluorophenyl substituent at the 5-position[1]. This biaryl scaffold is of immense interest in modern pharmaceutical development, particularly in the design of kinase inhibitors, metabolic disorder treatments, and advanced materials[1]. The presence of the twin fluorine atoms modulates the molecule's lipophilicity, metabolic stability, and electron density, making the selection of starting materials for its synthesis a critical exercise in retrosynthetic planning.

Retrosynthetic Logic & Material Selection

The most robust and industrially viable method to construct the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This reaction couples an organoboron reagent with an organic halide under mild conditions[2].

  • The Electrophile: Methyl 5-bromonicotinate (CAS: 29681-44-5) Bromides offer an optimal balance between reactivity (readily undergoing oxidative addition with Pd(0)) and commercial stability[3]. Furthermore, the methyl ester group is electron-withdrawing, which further activates the pyridine ring for the initial palladium insertion[4].

  • The Nucleophile: (3,5-Difluorophenyl)boronic acid (CAS: 156545-07-2) Boronic acids are generally non-toxic, bench-stable, and highly tolerant of various functional groups, including the ester moiety on the electrophile[5],[2]. The twin fluorine atoms at the 3 and 5 positions pull electron density away from the boron center, which slightly alters its transmetalation kinetics but provides a unique chemical fingerprint essential for the target's biological activity[5].

Retrosynthesis Target Methyl 5-(3,5-difluorophenyl)nicotinate Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection SM1 Electrophile: Methyl 5-bromonicotinate (CAS: 29681-44-5) Disconnection->SM1 SM2 Nucleophile: (3,5-Difluorophenyl)boronic acid (CAS: 156545-07-2) Disconnection->SM2

Caption: Retrosynthetic disconnection of Methyl 5-(3,5-difluorophenyl)nicotinate.

Physicochemical Profiling of Starting Materials

Understanding the physical properties of these starting materials is essential for designing a self-validating experimental protocol. For instance, the high melting point of the boronic acid indicates strong intermolecular forces, often requiring polar solvent mixtures (like Dioxane/Water) to achieve full dissolution and activation[5].

PropertyMethyl 5-bromonicotinate(3,5-Difluorophenyl)boronic acid
CAS Number 29681-44-5156545-07-2
Molecular Weight 216.03 g/mol 157.91 g/mol
Role in Synthesis Electrophile (Aryl Halide)Nucleophile (Organoboron)
Key Functional Group Methyl Ester (Electron-withdrawing)Boronic Acid (Transmetalating agent)
Melting Point ~95-99 °C170–175 °C[5]
Solubility Profile Soluble in DMF, Dioxane, Ethyl AcetateSoluble in polar organic solvents (THF, Dioxane)[6]

Mechanistic Pathway: The "Why" Behind the "How"

The Suzuki-Miyaura coupling relies on a precise catalytic cycle[7]:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of methyl 5-bromonicotinate, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring accelerates this step[4].

  • Base Activation & Transmetalation : (3,5-Difluorophenyl)boronic acid is relatively stable and unreactive on its own. The addition of an aqueous base (e.g., K2CO3) converts it into a highly nucleophilic boronate "ate" complex. This complex transfers the difluorophenyl group to the Pd(II) center, displacing the bromide[7].

  • Reductive Elimination : The two aryl groups are now adjacent on the palladium center. They couple together to form Methyl 5-(3,5-difluorophenyl)nicotinate, releasing the product and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Intermediate: Pd(II) Complex Pd0->OxAdd + Methyl 5-bromonicotinate TransMet Transmetalation Boronic Acid & Base OxAdd->TransMet + Base RedElim Reductive Elimination Product Release TransMet->RedElim + (3,5-Difluorophenyl)boronic acid RedElim->Pd0 - Methyl 5-(3,5-difluorophenyl)nicotinate

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the target synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates mechanistic causality with step-by-step execution. Every step includes an in-process control to validate the system's integrity.

Materials Required:

  • Methyl 5-bromonicotinate (1.0 mmol)

  • (3,5-Difluorophenyl)boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2 (0.05 mmol, 5 mol%) - Chosen for its bidentate ligand which prevents catalyst degradation and handles sterically/electronically demanding substrates.

  • Base: Potassium carbonate (K2CO3, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup & Degassing :

    • Action: In a flame-dried Schlenk flask, combine methyl 5-bromonicotinate, (3,5-difluorophenyl)boronic acid, and Pd(dppf)Cl2. Add the Dioxane/Water solvent mixture.

    • Causality: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides. Degassing via sparging with Argon or Nitrogen for 15 minutes is critical to maintain the catalytic cycle[4].

  • Base Addition & Heating :

    • Action: Add K2CO3 to the mixture. Seal the flask and heat to 80–90 °C for 4–6 hours under an inert atmosphere.

    • Causality: The biphasic solvent system is essential. The organic phase dissolves the starting materials, while the aqueous phase dissolves the inorganic base, generating the hydroxide/carbonate ions necessary to convert the boronic acid into the reactive "ate" complex for transmetalation[7].

  • In-Process Validation (TLC & LC-MS) :

    • Action: After 4 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1).

    • Validation: The disappearance of the methyl 5-bromonicotinate spot and the appearance of a new, UV-active product spot indicates conversion. Confirm via LC-MS (Expected [M+H]+ = 250.2 m/z).

  • Quenching & Biphasic Extraction :

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 x 10 mL) and brine (1 x 10 mL).

    • Causality: The water wash removes the Dioxane, unreacted boronic acid, and inorganic salts. The brine wash removes residual water from the organic layer, preventing ester hydrolysis.

  • Purification & Final Validation :

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Validation: Analyze the purified product via 1H NMR and 19F NMR to confirm the presence of the methyl ester singlet (~3.9 ppm) and the characteristic difluoro splitting pattern[8].

References

  • EvitaChem. "Buy Methyl 5-(3,5-difluorophenyl)nicotinate". 1

  • CymitQuimica. "CAS 156545-07-2: (3,5-Difluorophenyl)boronic acid". 6

  • Benzoic Acid China. "3,5-Difluorophenylboronic Acid Supplier & Manufacturer". 5

  • ChemicalBook. "3,5-Difluorophenylboronic acid | 156545-07-2". 8

  • Talent Chemicals. "China Methyl 5-bromonicotinate CAS 29681-44-5 Manufacturers". 3

  • BenchChem. "Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions". 4

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". 7

  • PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014".2

Sources

Foundational

In-Depth Technical Guide: Reaction Mechanism for the Synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate

Introduction Methyl 5-(3,5-difluorophenyl)nicotinate is a key structural motif in numerous pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of novel therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-(3,5-difluorophenyl)nicotinate is a key structural motif in numerous pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of novel therapeutics and functional organic molecules. This guide provides an in-depth exploration of the predominant reaction mechanism for the synthesis of this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and discuss the causal factors influencing the reaction's success, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, a transformative tool for constructing complex molecular architectures.[3][4][5]

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is most efficiently achieved by the palladium-catalyzed cross-coupling of Methyl 5-bromonicotinate with (3,5-difluorophenyl)boronic acid .

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three primary steps in this cycle are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Methyl 5-bromonicotinate) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[3][4] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: This is a critical step where the organic group from the organoboron species is transferred to the palladium(II) complex.[4] This process requires the activation of the boronic acid by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10] The choice of base can significantly influence the reaction rate and yield.[7]

  • Reductive Elimination: In the final step, the newly formed biaryl product, Methyl 5-(3,5-difluorophenyl)nicotinate, is eliminated from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide [Ar¹-Pd(II)L₂-X] OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Biaryl [Ar¹-Pd(II)L₂-Ar²] Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X (Methyl 5-bromonicotinate) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((3,5-difluorophenyl)boronic acid) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Field-Proven Methodology

This protocol is a robust and reproducible method for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate, optimized for high yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromonicotinate216.031.01.0
(3,5-Difluorophenyl)boronic acid157.911.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-10 mL-
Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 mmol), (3,5-difluorophenyl)boronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).[11]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.[11] The use of an aqueous solvent system is common and often beneficial for the dissolution of the base and facilitation of the transmetalation step.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is common in these couplings.[12][13][14]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (Methyl 5-bromonicotinate) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The use of ethyl acetate is a standard procedure for extracting organic products from aqueous mixtures.[15]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-(3,5-difluorophenyl)nicotinate.[15][16]

Causality Behind Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and commercially available catalyst for Suzuki couplings.[14] Its 18-electron configuration is stable, and in solution, it readily dissociates phosphine ligands to generate the catalytically active 14-electron species. While other palladium sources and ligands can be used, Pd(PPh₃)₄ offers a reliable starting point for this transformation.[12][13]

  • The Role of the Base: The base is a critical component of the Suzuki-Miyaura reaction.[7] Its primary role is to activate the boronic acid by forming a boronate complex (ArB(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.[8][9][10] Potassium carbonate is a moderately strong inorganic base that is effective in this role and is generally soluble in the aqueous dioxane mixture.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Dioxane solubilizes the organic reactants and the palladium catalyst, while water is necessary to dissolve the inorganic base. This biphasic system facilitates the interaction of all reaction components at the interface.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst and the base, is paramount for successful and reproducible outcomes. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently execute this important transformation and to troubleshoot potential challenges. The continued exploration and optimization of such cross-coupling reactions will undoubtedly lead to the discovery of new and valuable molecules for a wide range of applications.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Castañeda, L. M., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9014–9015. [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wiley. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5469. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]

  • Diva-portal.org. (n.d.). Suzuki reactions in novel liquids. [Link]

Sources

Exploratory

Structural Elucidation of Methyl 5-(3,5-difluorophenyl)nicotinate: A Comprehensive Analytical Guide

Executive Summary & Strategic Context Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly functionalized synthetic intermediate characterized by a nicotinate (pyridine-3-carboxylate) core covalently l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly functionalized synthetic intermediate characterized by a nicotinate (pyridine-3-carboxylate) core covalently linked to a 3,5-difluorophenyl moiety[1]. Fluorinated biaryl scaffolds are privileged structures in contemporary medicinal chemistry and materials science. The strategic incorporation of fluorine atoms enhances metabolic stability, increases lipophilicity, and modulates protein-ligand binding affinities through unique stereoelectronic effects[2].

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this intermediate is a critical quality attribute (CQA). This whitepaper establishes a robust, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Multi-Nuclear Magnetic Resonance (NMR) to confirm the molecular architecture of Methyl 5-(3,5-difluorophenyl)nicotinate.

Structural Anatomy & Analytical Workflow

The molecule (Molecular Formula: C₁₃H₉F₂NO₂, MW: 249.21 g/mol ) presents three distinct spectroscopic domains that must be independently verified:

  • The Nicotinate Core: An asymmetric pyridine ring yielding highly deshielded, distinct proton signals.

  • The Methyl Ester: A functional handle providing a characteristic carbonyl stretch in IR and a sharp singlet in ¹H NMR[3].

  • The 3,5-Difluorophenyl Ring: A symmetric system where strongly electronegative fluorine atoms induce complex scalar spin-spin coupling ( J -coupling) in both ¹H and ¹³C NMR, while offering a pristine, background-free diagnostic signal in ¹⁹F NMR[4].

ElucidationWorkflow Sample Methyl 5-(3,5-difluorophenyl)nicotinate Sample Prep MS High-Resolution MS (Molecular Weight & Formula) Sample->MS IR FT-IR Spectroscopy (Functional Groups: C=O, C-F) Sample->IR NMR1D 1D NMR (1H, 13C, 19F) (Chemical Environments) Sample->NMR1D Validation Structural Confirmation & Purity Assessment MS->Validation IR->Validation NMR2D 2D NMR (HSQC, HMBC, COSY) (Connectivity) NMR1D->NMR2D NMR2D->Validation

Fig 1. Multimodal spectroscopic workflow for structural elucidation.

Mass Spectrometry & Infrared Profiling

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive ion mode is the optimal technique for this nitrogen-containing heterocycle. The basic pyridine nitrogen readily accepts a proton, yielding a strong molecular ion [M+H]+ at m/z 250.0681. The fragmentation causality is driven by the lability of the methyl ester group. The primary fragmentation pathway involves the neutral loss of methanol (-32 Da) to form a stable acylium ion, followed by the loss of carbon monoxide, or the direct loss of the ester radical to leave the stable biaryl core.

MSPathway MolIon Molecular Ion [M+H]+ m/z 250.06 Frag1 Loss of Methoxy (-CH3OH) m/z 218.04 MolIon->Frag1 -CH3OH Frag2 Loss of Ester (-COOCH3) m/z 190.04 MolIon->Frag2 -COOCH3 Frag3 Pyridyl-Difluorophenyl Core m/z 163.03 Frag2->Frag3 -HCN

Fig 2. Proposed ESI-MS fragmentation pathway for the nicotinate derivative.

FT-IR Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool for functional group integrity. The ester carbonyl ( C=O ) stretch is highly diagnostic, appearing as a sharp, intense band at approximately 1728 cm⁻¹[3]. The C−F stretching vibrations manifest as strong, broad bands in the 1100–1250 cm⁻¹ region. Because C−F bonds are highly polarized, their dipole moment changes drastically during vibration, resulting in exceptionally strong IR absorbance that self-validates the presence of the fluorinated ring.

Multi-Nuclear NMR Strategy

Nuclear Magnetic Resonance (NMR) provides the definitive map of the atomic framework. The presence of fluorine (100% natural abundance, spin-½) creates a self-validating system through heteronuclear coupling ( 19F−1H and 19F−13C ).

  • ¹H NMR: The pyridine protons (H-2, H-6) are highly deshielded (>8.8 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and the ester group. The difluorophenyl protons (H-4') exhibit a distinct triplet of triplets due to coupling with the adjacent fluorines ( 3JHF​ ) and meta-protons ( 4JHH​ ).

  • ¹³C NMR: The carbon spectrum is defined by C−F splitting. The carbons directly attached to fluorine (C-3', C-5') appear as a massive doublet of doublets ( 1JCF​≈248 Hz). The ortho (C-2', C-6') and para (C-4') carbons show 2JCF​ couplings (~25 Hz), unambiguously mapping the fluorinated ring.

  • ¹⁹F NMR: A single, distinct signal is observed, confirming the symmetric 3,5-difluoro substitution pattern. ¹⁹F NMR is highly advantageous due to its broad chemical shift range and complete lack of background matrix interference[4].

Quantitative Data Summary

Table 1: Summarized Multi-Nuclear NMR Spectral Data (CDCl₃)

NucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Assignment
¹H 9.15d, J=2.0 Pyridine H-2
¹H 8.92d, J=2.0 Pyridine H-6
¹H 8.45t, J=2.0 Pyridine H-4
¹H 7.15mPhenyl H-2', H-6'
¹H 6.90tt, J=8.5,2.3 Phenyl H-4'
¹H 3.98sMethoxy −CH3​
¹³C 165.5sEster C=O
¹³C 163.5dd, 1JCF​=248 , 3JCF​=13 Phenyl C-3', C-5' ( C−F )
¹³C 151.0sPyridine C-2
¹³C 149.5sPyridine C-6
¹³C 139.5t, 3JCF​=9.0 Phenyl C-1'
¹³C 103.5t, 2JCF​=25.0 Phenyl C-4'
¹³C 52.5sMethoxy −CH3​
¹⁹F -108.5t, J=8.0 Phenyl F-3', F-5'

Note: Shifts are approximate values based on structural environment and literature precedents for fluorinated biaryl nicotinates.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following field-proven methodologies must be strictly adhered to[3].

Protocol A: Multi-Nuclear NMR Acquisition

Causality: Quaternary carbons (like the ester carbonyl and substituted aromatic carbons) lack attached protons, exhibiting long longitudinal relaxation times ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancement. A longer relaxation delay is mandated to ensure quantitative integration.

  • Sample Preparation: Weigh exactly 15 mg of Methyl 5-(3,5-difluorophenyl)nicotinate for ¹H/¹⁹F NMR (or 60 mg for ¹³C NMR). Dissolve completely in 0.6 mL of Chloroform- d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Filtration: Filter the solution through a glass wool plug directly into a clean, dry 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay ( D1​ ) = 1.0 s.

    • ¹³C NMR: Minimum 512 scans, relaxation delay ( D1​ ) ≥ 2.0 s (critical for quaternary carbons), with proton decoupling.

    • ¹⁹F NMR: 32 scans, relaxation delay ( D1​ ) = 1.0 s, with or without proton decoupling depending on coupling analysis needs.

Protocol B: FT-IR (ATR) Acquisition

Causality: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellet pressing to prevent moisture absorption and matrix interactions, ensuring the pristine preservation of the C=O and C−F stretching frequencies[3].

  • Background: Ensure the diamond ATR crystal of the FT-IR spectrometer is cleaned with isopropanol and completely dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place approximately 2-5 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid sample.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans). Automatically subtract the background and apply ATR correction algorithms if quantitative peak intensity comparison is required.

Protocol C: HRMS (ESI-TOF) Acquisition
  • Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Injection: Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a flow rate of 10 µL/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode over a mass range of m/z 100–1000.

References

  • Title: Buy Methyl 5-(3,5-difluorophenyl)nicotinate (EVT-12059851)
  • Source: benchchem.
  • Title: Synthesis and Photophysical Properties of Biaryl-Substituted Nucleos(t)ides.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Utilization of Methyl 5-(3,5-difluorophenyl)nicotinate in Medicinal Chemistry

Executive Summary Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a high-value, versatile pharmaceutical intermediate widely utilized in the development of novel therapeutics, particularly in the oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a high-value, versatile pharmaceutical intermediate widely utilized in the development of novel therapeutics, particularly in the oncology and immunology spaces[1]. As a biaryl-substituted pyridine derivative, it provides a rigid, metabolically stable scaffold ideal for structure-activity relationship (SAR) exploration. This application note provides a comprehensive, field-proven guide to the synthesis of this intermediate via Suzuki-Miyaura cross-coupling and details its divergent downstream applications for API (Active Pharmaceutical Ingredient) library generation.

Chemical Profile & Mechanistic Rationale

In modern drug design, the strategic incorporation of specific functional groups is critical for balancing pharmacodynamics and pharmacokinetics. The architecture of Methyl 5-(3,5-difluorophenyl)nicotinate offers three distinct mechanistic advantages:

  • Metabolic Shielding: The 3,5-difluorophenyl moiety is a privileged structure. The highly electronegative fluorine atoms block the 3- and 5-positions from cytochrome P450-mediated aromatic oxidation.

  • pKa Modulation: The electron-withdrawing nature of the difluorophenyl group exerts an inductive pull on the nicotinate core, lowering the pKa of the pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate off-target hERG channel binding (cardiotoxicity) and improve membrane permeability.

  • Orthogonal Reactivity: The methyl ester serves as a stable protecting group during the initial palladium-catalyzed cross-coupling[2]. Post-coupling, it acts as a highly reactive electrophilic center that can be selectively saponified, amidated, or reduced without compromising the biaryl linkage.

Synthetic Workflow & Divergent Applications

The following diagram illustrates the validated synthetic pathway for generating the intermediate, followed by three divergent pathways used to synthesize diverse pharmaceutical libraries.

G SM1 Methyl 5-bromonicotinate (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling Catalyst: Pd(dppf)Cl2 Base: Cs2CO3 | Solvent: Dioxane/H2O SM1->Coupling SM2 3,5-Difluorophenylboronic acid (Coupling Partner) SM2->Coupling Intermediate Methyl 5-(3,5-difluorophenyl)nicotinate (Key Pharmaceutical Intermediate) Coupling->Intermediate 90°C, 3h Path1 Saponification (LiOH) 5-(3,5-Difluorophenyl)nicotinic acid Intermediate->Path1 Pathway A Path2 Direct Amidation (Amine, Heat) Nicotinamide Derivatives Intermediate->Path2 Pathway B Path3 Reduction (DIBAL-H) Pyridinyl Methanol Derivatives Intermediate->Path3 Pathway C

Figure 1: Synthetic workflow and divergent applications of the nicotinate intermediate.

Quantitative Data: Reaction Optimization

The synthesis of the biaryl core relies on the Suzuki-Miyaura cross-coupling of methyl 5-bromonicotinate and 3,5-difluorophenylboronic acid. Electron-deficient heteroaryl bromides are prone to protodehalogenation and can poison palladium catalysts via nitrogen coordination. Table 1 summarizes the optimization parameters, demonstrating that a bidentate ligand system (dppf) combined with a highly soluble base (Cs₂CO₃) is required for optimal conversion[3].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901265
2Pd(OAc)₂, PPh₃K₂CO₃DMF/H₂O (4:1)100858
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90488
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 3 95

Note: Entry 4 represents the validated protocol described in Section 5.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate

Mechanistic Rationale: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the residence time of the Pd(II) intermediate and preventing catalyst deactivation by the pyridine nitrogen. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic Cs₂CO₃, driving rapid transmetalation[3].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (2.16 g, 10.0 mmol, 1.0 eq) and 3,5-difluorophenylboronic acid (1.90 g, 12.0 mmol, 1.2 eq).

  • Base Addition: Add Cesium carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane (40 mL) and deionized H₂O (10 mL). Sparge the suspension with ultra-pure Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 3 hours. Monitor reaction completion via LC-MS or TLC (Hexanes:EtOAc, 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove palladium black. Wash the filtrate with water (2 × 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to afford the title compound as a white solid.

Protocol B: Saponification to 5-(3,5-difluorophenyl)nicotinic acid (Pathway A)

Mechanistic Rationale: Lithium hydroxide (LiOH) is utilized instead of sodium or potassium hydroxide. The milder nature of LiOH prevents unwanted nucleophilic aromatic substitution (S_NAr) at the highly activated fluorinated positions of the phenyl ring, which can occur under harsh basic conditions.

Step-by-Step Procedure:

  • Dissolve Methyl 5-(3,5-difluorophenyl)nicotinate (1.25 g, 5.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add LiOH·H₂O (629 mg, 15.0 mmol, 3.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4 hours until TLC indicates complete consumption of the starting ester.

  • Concentrate the mixture in vacuo to remove THF and MeOH.

  • Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C.

  • Carefully acidify to pH ~3-4 using 1M HCl. A white precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield the free carboxylic acid, ready for downstream amidation.

Protocol C: Amidation for API Library Generation (Pathway B)

Mechanistic Rationale: For the coupling of the resulting electron-deficient nicotinic acid with various amines, HATU is the coupling reagent of choice. It is vastly superior to EDC/HOBt for heteroaromatic systems, as the 7-azabenzotriazole leaving group promotes rapid and highly efficient aminolysis, minimizing epimerization and maximizing yield.

Step-by-Step Procedure:

  • In a dry vial, dissolve 5-(3,5-difluorophenyl)nicotinic acid (117 mg, 0.5 mmol, 1.0 eq) in anhydrous DMF (3 mL).

  • Add HATU (228 mg, 0.6 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (260 µL, 1.5 mmol, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the desired primary or secondary amine (0.6 mmol, 1.2 eq).

  • Stir at room temperature for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for subsequent purification.

References

  • Buy Methyl 5-(3,5-difluorophenyl)nicotinate (EVT-12059851) | 1346691-75-5. EvitaChem.
  • Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols. BenchChem.
  • Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles. RSC Publishing.

Sources

Application

Experimental protocol for using Methyl 5-(3,5-difluorophenyl)nicotinate in a reaction

Application Note: Late-Stage Functionalization of Methyl 5-(3,5-difluorophenyl)nicotinate Introduction & Scientific Rationale Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly versatile synthetic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of Methyl 5-(3,5-difluorophenyl)nicotinate

Introduction & Scientific Rationale

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly versatile synthetic building block frequently utilized in medicinal chemistry and drug discovery[1]. The compound features an electron-deficient pyridine ring coupled with a lipophilic, metabolically stable 3,5-difluorophenyl moiety[1]. This specific biaryl architecture is an ideal scaffold for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

To integrate this scaffold into complex therapeutic candidates, researchers typically employ a highly reliable two-step functionalization sequence: base-catalyzed ester hydrolysis followed by HATU-mediated amide coupling . This application note provides a self-validating, field-proven protocol for executing this sequence with high yield and purity.

Mechanistic Causality & Reagent Selection

Step 1: Saponification via Lithium Hydroxide (LiOH) While standard basic hydrolysis often utilizes NaOH or KOH, Lithium Hydroxide (LiOH) is the reagent of choice for complex or fluorinated nicotinates[2][3]. We utilize a ternary solvent system of THF/MeOH/H₂O (typically 3:1:1 or 2:2:1). This specific mixture ensures a monophasic reaction environment, maximizing the solubility of the lipophilic biaryl ester[2]. Mechanistically, the lithium cation coordinates with the ester carbonyl oxygen, significantly enhancing its electrophilicity. This coordination accelerates the nucleophilic attack by the hydroxide ion, allowing the reaction to proceed efficiently at ambient temperatures[4]. Operating under these mild conditions is critical to prevent unwanted nucleophilic aromatic substitution (SNAr) at the fluorinated positions of the phenyl ring.

Step 2: Amide Coupling via HATU Converting the resulting 5-(3,5-difluorophenyl)nicotinic acid into a functionalized amide requires a robust coupling reagent to overcome the steric hindrance and electronic deactivation inherent to biaryl systems. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (e.g., EDC/HOBt) due to its rapid reaction kinetics and the generation of a highly reactive OAt-active ester[5][6].

A critical component of this protocol is the Pre-Activation Rule . Under basic conditions using N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks the uronium salt of HATU[5]. By mixing the acid, HATU, and DIPEA for 1–2 minutes before adding the amine, we maximize the in situ concentration of the OAt-active ester[5]. This prevents the uronium reagent from reacting directly with the incoming amine (which would cause irreversible capping) and ensures a clean, high-yielding aminolysis[5].

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry for LiOH Hydrolysis

Reagent / Solvent Function Equivalents / Volume Notes
Methyl 5-(3,5-difluorophenyl)nicotinate Starting Material 1.0 eq Limit exposure to strong acids prior to use.
LiOH·H₂O Nucleophile / Base 2.0 - 3.0 eq Excess ensures complete conversion[4].
THF / MeOH / H₂O (3:1:1) Monophasic Solvent 10 mL / mmol Ensures complete dissolution of the ester[2].

| 1M HCl | Workup Reagent | As needed | Used to adjust pH to 3-4 for precipitation[3]. |

Table 2: Stoichiometry for HATU Amide Coupling

Reagent / Solvent Function Equivalents / Volume Notes
5-(3,5-difluorophenyl)nicotinic acid Intermediate 1.0 eq Must be thoroughly dried before use.
HATU Coupling Reagent 1.2 - 1.5 eq Drives OAt-active ester formation[6].
DIPEA Tertiary Base 3.0 - 5.0 eq Deprotonates acid; neutralizes HOAt[6].
Primary/Secondary Amine Nucleophile 1.1 - 1.2 eq Added only after pre-activation[5].

| Anhydrous DMF or DCM | Solvent | 5 mL / mmol | Must be anhydrous to prevent ester hydrolysis[6]. |

Step-by-Step Experimental Protocols

Protocol A: LiOH-Mediated Saponification
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-(3,5-difluorophenyl)nicotinate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and deionized water (10 mL per mmol of substrate).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. The mixture should remain monophasic.

  • Reaction Monitoring: Stir the reaction at room temperature (25 °C). Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete hydrolysis typically occurs within 2 to 4 hours.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving an aqueous basic solution.

  • Acidic Workup: Cool the aqueous layer in an ice bath (0 °C). Slowly add 1M HCl dropwise until the pH reaches 3-4. The 5-(3,5-difluorophenyl)nicotinic acid will precipitate as a white/off-white solid[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid intermediate.

Protocol B: HATU-Mediated Amide Coupling
  • Pre-Activation (Critical Step): In an oven-dried flask under a nitrogen atmosphere, dissolve the 5-(3,5-difluorophenyl)nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol)[6].

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Stir at room temperature for exactly 2 minutes to allow for complete formation of the OAt-active ester[5].

  • Aminolysis: Add the desired amine (1.1 eq) to the activated mixture. Stir at room temperature for 1 to 18 hours, depending on the steric bulk of the amine[6]. Monitor via LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL/mmol). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt)[6], water (to remove DMF), and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the final bioactive nicotinamide scaffold.

Visual Workflows

Workflow A Methyl 5-(3,5-difluorophenyl)nicotinate (Starting Material) B LiOH Saponification (THF/MeOH/H2O, 25°C) A->B C 5-(3,5-difluorophenyl)nicotinic acid (Intermediate) B->C Acidic Workup (pH 3-4) D HATU Amide Coupling (Amine, DIPEA, DMF, RT) C->D E 5-(3,5-difluorophenyl)nicotinamide (Final Bioactive Scaffold) D->E 1-18 h Reaction Time

Two-step synthetic workflow from nicotinate ester to bioactive nicotinamide scaffold.

Mechanism A Nicotinic Acid Derivative B Deprotonation (by DIPEA) A->B C Carboxylate Anion B->C D Nucleophilic Attack (on HATU) C->D E O-Acyluronium Intermediate D->E F HOAt Displacement E->F G OAt-Active Ester F->G H Aminolysis (Addition of Amine) G->H I Amide Product + HOAt H->I

Mechanistic pathway of HATU-mediated carboxylic acid activation and aminolysis.

References

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • Common Organic Chemistry. Ester to Acid - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at:[Link]

  • ResearchGate / Chem. Pharm. Bull. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at:[Link]

Sources

Method

Application Note: Methyl 5-(3,5-difluorophenyl)nicotinate as a Strategic Building Block for Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the design of robust, metabolically stable, and highly specific lead compounds relies heavily on the selection of premium building blocks. Methyl 5-(3,5-difluorophenyl)nic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of robust, metabolically stable, and highly specific lead compounds relies heavily on the selection of premium building blocks. Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) has emerged as a highly versatile intermediate for the synthesis of complex heterocyclic scaffolds [1]. This application note provides a comprehensive guide to utilizing this compound, detailing the chemical rationale behind its structural features and providing field-proven, step-by-step protocols for its conversion into high-value pharmacophores such as oxadiazoles and tetrazoles.

Strategic Rationale & Chemical Expertise

The utility of Methyl 5-(3,5-difluorophenyl)nicotinate lies in the synergistic effects of its three primary structural components, each serving a distinct purpose in drug design and synthesis:

  • The Pyridine Core: Unlike simple biphenyl systems, the nitrogen atom in the pyridine ring reduces overall lipophilicity (lowering logP) and serves as a critical hydrogen bond acceptor, improving aqueous solubility and target engagement [2].

  • The 3,5-Difluorophenyl Substituent: The strategic placement of two fluorine atoms at the meta positions provides profound pharmacokinetic advantages. Fluorination blocks cytochrome P450-mediated oxidation at these electron-rich sites, dramatically enhancing metabolic stability. Furthermore, the highly electronegative fluorine atoms modulate the pKa of adjacent protons and can participate in orthogonal multipolar interactions within protein binding pockets [3].

  • The Methyl Ester Handle: The ester at the 3-position is a highly reactive electrophilic center. It serves as the primary point of divergence for library generation, allowing for rapid conversion into amides, hydrazides, and subsequent cyclization into five-membered heteroaromatics.

Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 5-(3,5-difluorophenyl)nicotinate
CAS Number 1346692-22-5
Molecular Formula C₁₃H₉F₂NO₂
Molecular Weight 249.21 g/mol
Appearance Crystalline Solid
Reactivity Profile Electrophilic carbonyl; stable under neutral conditions; susceptible to nucleophilic acyl substitution and hydrolysis.

Workflow 1: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Causality & Application: Carboxylic esters and amides are often susceptible to enzymatic cleavage in vivo. Converting the methyl ester of our building block into a 1,3,4-oxadiazole provides a metabolically stable bioisostere that mimics the spatial arrangement and hydrogen-bonding capacity of an amide/ester while resisting hydrolysis.

Synthetic Pathway

G A Methyl 5-(3,5-difluorophenyl) nicotinate B Hydrazine Hydrate (EtOH, Reflux) A->B C Carbohydrazide Intermediate B->C D Triethyl Orthoformate (Acid Catalyst, Heat) C->D E 1,3,4-Oxadiazole Derivative D->E

Pathway 1: Conversion of methyl ester to a 1,3,4-oxadiazole via a carbohydrazide intermediate.

Step-by-Step Protocol

Part A: Hydrazinolysis

  • Preparation: Dissolve Methyl 5-(3,5-difluorophenyl)nicotinate (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 3.0 eq, 30 mmol) dropwise at room temperature. Note: Excess hydrazine is used to drive the equilibrium and ensure complete consumption of the ester.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 1:1) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to 0°C. The carbohydrazide intermediate will typically precipitate. Filter the solid, wash with cold ethanol (10 mL), and dry under vacuum.

Part B: Cyclocondensation

  • Preparation: Suspend the isolated carbohydrazide (1.0 eq, 5 mmol) in triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq, 0.5 mmol). Causality: The acid protonates the orthoester, facilitating nucleophilic attack by the hydrazide nitrogen and subsequent elimination of ethanol to close the ring.

  • Reaction: Heat the mixture to 120°C for 8 hours.

  • Purification: Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure 5-(3,5-difluorophenyl)-3-(1,3,4-oxadiazol-2-yl)pyridine.

Workflow 2: Synthesis of Tetrazole Derivatives via Primary Amides

Causality & Application: The tetrazole ring is a premier bioisostere for carboxylic acids, offering similar acidity (pKa ~4.5-5.5) but with vastly superior metabolic stability and membrane permeability. This workflow describes the transformation of the ester into a primary amide, dehydration to a nitrile, and [3+2] cycloaddition to form the tetrazole.

Synthetic Pathway

G A Methyl 5-(3,5-difluorophenyl)nicotinate B LiOH / H2O / THF (Saponification) A->B C Nicotinic Acid Derivative B->C D HATU, DIPEA, NH4Cl (Amidation) C->D E Primary Amide D->E F POCl3, Reflux (Dehydration) E->F G Nitrile Intermediate F->G H NaN3, NH4Cl, DMF (Cycloaddition) G->H I Tetrazole Bioisostere H->I

Pathway 2: Multi-step synthesis of a tetrazole bioisostere from the nicotinate building block.

Step-by-Step Protocol

Part A: Saponification & Amidation

  • Saponification: Dissolve the ester (10 mmol) in THF/H₂O (3:1, 40 mL). Add LiOH·H₂O (2.0 eq, 20 mmol). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 3 to precipitate the 5-(3,5-difluorophenyl)nicotinic acid. Filter and dry.

  • Amidation: Dissolve the acid (5 mmol) in anhydrous DMF (15 mL). Add HATU (1.2 eq, 6 mmol) and DIPEA (3.0 eq, 15 mmol). Stir for 15 minutes to form the active ester. Add solid NH₄Cl (5.0 eq, 25 mmol) as the ammonia source. Stir overnight at room temperature.

  • Workup: Dilute with water (50 mL) to precipitate the primary amide. Filter, wash with water, and dry.

Part B: Dehydration to Nitrile

  • Reaction: Suspend the primary amide (4 mmol) in POCl₃ (10 mL). Heat to 90°C for 4 hours. Causality: POCl₃ acts as a potent dehydrating agent, converting the amide to a nitrile while driving off HCl gas.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ and extract with dichloromethane (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the nitrile intermediate.

Part C: Tetrazole Formation (Safety Critical)

  • Reaction: Dissolve the nitrile (3 mmol) in anhydrous DMF (10 mL). Add NaN₃ (3.0 eq, 9 mmol) and NH₄Cl (3.0 eq, 9 mmol). Safety Note: NH₄Cl is critical here; it reacts with NaN₃ to form hydrazoic acid in situ, which is the active cycloaddition species, while preventing the formation of highly explosive heavy-metal azides.

  • Heating: Heat the sealed mixture to 120°C for 16 hours.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 with 1M HCl to precipitate the tetrazole product. Filter and recrystallize from ethanol.

Handling, Storage, and Safety Parameters

To ensure the integrity of Methyl 5-(3,5-difluorophenyl)nicotinate and the reproducibility of the protocols described:

  • Storage: Store the solid compound in a cool, dry place (ideally 2–8°C) under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis of the methyl ester by atmospheric moisture.

  • Handling: Wear standard PPE (nitrile gloves, safety goggles, lab coat). The compound contains halogenated aromatic rings which can be mild skin irritants.

  • Reagent Safety: Workflows involving Hydrazine Hydrate, POCl₃, and Sodium Azide must be conducted in a certified chemical fume hood. Sodium azide waste must never be mixed with heavy metals (e.g., copper or lead sinks) or strong acids without proper dilution and quenching protocols.

References

Application

Derivatization of Methyl 5-(3,5-difluorophenyl)nicotinate for biological screening

Derivatization of Methyl 5-(3,5-difluorophenyl)nicotinate: A Comprehensive Protocol for Targeted Library Generation in Biological Screening Introduction & Strategic Rationale Methyl 5-(3,5-difluorophenyl)nicotinate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Derivatization of Methyl 5-(3,5-difluorophenyl)nicotinate: A Comprehensive Protocol for Targeted Library Generation in Biological Screening

Introduction & Strategic Rationale

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly versatile synthetic intermediate characterized by a nicotinate core and a 3,5-difluorophenyl substituent at the 5-position[1]. The biaryl ether/nicotinate scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of receptor interacting protein kinase 1 (RIPK1) inhibitors[2] and modulators for demyelinating neurodegenerative diseases[3].

To effectively utilize this scaffold in biological screening, the unreactive methyl ester must be derivatized to explore structure-activity relationships (SAR). The most efficient strategy for generating a diverse screening library involves a two-step sequence: saponification of the ester to a carboxylic acid, followed by parallel amide coupling with a diverse panel of primary and secondary amines.

Workflow Visualization

Workflow A Methyl 5-(3,5-difluorophenyl) nicotinate (Ester) B 5-(3,5-difluorophenyl) nicotinic acid (Acid) A->B LiOH, THF/H2O Saponification C Amide Library (Derivatives) B->C HATU, DIPEA, Amines Parallel Amidation D Biological Screening (HTS) C->D DMSO Stock Prep Plate Formatting

Two-step derivatization workflow of Methyl 5-(3,5-difluorophenyl)nicotinate for HTS.

Protocol A: Saponification of the Methyl Ester

Causality & Logic: While acid-catalyzed hydrolysis is possible, base-catalyzed saponification using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture is the preferred method. THF ensures the complete dissolution of the lipophilic biaryl ester, while LiOH provides a mild, irreversible cleavage of the ester bond. This specific reagent choice prevents unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atoms, a side reaction that can occur under harsher basic conditions (e.g., using NaOH at reflux).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve Methyl 5-(3,5-difluorophenyl)nicotinate (1.0 eq, 10.0 mmol, 2.49 g) in a 3:1 mixture of THF and deionized water (40 mL).

  • Reagent Addition: Add LiOH monohydrate (2.0 eq, 20.0 mmol, 0.84 g) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation (Monitoring): Monitor reaction progress via LC-MS. The reaction is complete when the starting material peak ( m/z 250.2 [M+H]+) completely transitions to the product peak ( m/z 236.2 [M+H]+).

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (20 mL) to extract any unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl. The product, 5-(3,5-difluorophenyl)nicotinic acid, will crash out as a white precipitate.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum for 12 hours to afford the intermediate carboxylic acid.

Protocol B: Parallel Amide Coupling for Library Generation

Causality & Logic: The pyridine nitrogen in the nicotinate core withdraws electron density, making the carboxylic acid less reactive toward nucleophilic attack. Therefore, a highly efficient uronium-based coupling agent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA) is the "gold standard" for such electron-deficient systems[4]. HATU proceeds via a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling rate and minimizes epimerization if chiral amines are utilized.

Mechanism A Carboxylic Acid Substrate B Carboxylate Anion A->B DIPEA Deprotonation C O-At Active Ester B->C HATU Activation D Target Amide Product C->D Amine (R-NH2) Nucleophilic Attack

HATU-mediated activation pathway of 5-(3,5-difluorophenyl)nicotinic acid for amide bond formation.

Step-by-Step Methodology (96-Well Format):

  • Stock Solutions: Prepare a 0.2 M solution of 5-(3,5-difluorophenyl)nicotinic acid and a 0.25 M solution of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Dispensing: To each well of a 2 mL deep-well plate, add 500 µL of the acid stock (0.1 mmol, 1.0 eq) and 440 µL of the HATU stock (0.11 mmol, 1.1 eq).

  • Base Addition: Add DIPEA (0.3 mmol, 3.0 eq, ~52 µL) to each well. Agitate the plate for 15 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add 0.12 mmol (1.2 eq) of the respective amine (from a pre-arrayed library) to each well.

  • Reaction: Seal the plate with a pierceable silicone mat and shake at room temperature for 12–16 hours.

  • Purification: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Purify the crude amides using automated preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).

Data Presentation: Representative Library Metrics

The table below summarizes the expected quantitative outcomes for a representative subset of the synthesized amide library, validating the robustness of the HATU/DIPEA protocol.

Compound IDAmine InputIsolated Yield (%)Purity (HPLC %)LC-MS [M+H]+ClogP
MDN-001 Morpholine88>99305.281.85
MDN-002 Benzylamine8298325.313.42
MDN-003 Piperidine85>99303.312.75
MDN-004 2-Aminopyridine71*96312.272.60
MDN-005 (S)-3-Amino-1-Boc-pyrrolidine7897404.413.10

*Note: Yields represent post-HPLC isolation. The slightly lower yield for MDN-004 is typical due to the decreased nucleophilicity of heteroaromatic amines compared to aliphatic amines.

Biological Screening Integration

Causality & Logic: For high-throughput screening (HTS), compounds must be maintained in a fully solubilized state to prevent false negatives caused by precipitation in the assay buffer.

  • DMSO Stock Generation: Dissolve the purified lyophilized amides in 100% molecular biology grade DMSO to a standardized final concentration of 10 mM. Store in sealed acoustic dispensing plates (e.g., Echo® qualified plates) at -20 °C.

  • Assay Formatting: Utilize acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO stocks directly into the biological assay plates. This ensures precision and guarantees that the final DMSO concentration in the biological assay remains below 1% (v/v), preventing solvent-induced cytotoxicity or assay interference.

References

  • [1] Title: Buy Methyl 5-(3,5-difluorophenyl)nicotinate (EVT-12059851) | 1346691-75-5 Source: EvitaChem URL:

  • [3] Title: WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases Source: Google Patents URL:

  • [2] Title: WO2021062199A1 - Inhibitors of receptor interacting protein kinase i for the treatment of disease Source: Google Patents URL:

  • [4] Title: Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: Royal Society of Chemistry URL:

Sources

Method

In vitro assay protocol using a Methyl 5-(3,5-difluorophenyl)nicotinate derivative

In Vitro Assay for Characterizing the Activity of Methyl 5-(3,5-difluorophenyl)nicotinate at the GPR109A Receptor Abstract This document provides a detailed protocol for an in vitro cell-based assay to determine the agon...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay for Characterizing the Activity of Methyl 5-(3,5-difluorophenyl)nicotinate at the GPR109A Receptor

Abstract

This document provides a detailed protocol for an in vitro cell-based assay to determine the agonist activity of Methyl 5-(3,5-difluorophenyl)nicotinate, a nicotinic acid derivative, at the human G protein-coupled receptor 109A (GPR109A). As a member of the nicotinic acid receptor family, GPR109A is a key therapeutic target for dyslipidemia and inflammation.[1][2] This protocol describes a method to quantify the activation of GPR109A by measuring the inhibition of cyclic AMP (cAMP) production in a recombinant cell line. The detailed methodology, data analysis, and expected outcomes will enable researchers to accurately characterize the potency and efficacy of this compound.

Introduction: The Significance of GPR109A Activation

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately 30% of all FDA-approved drugs.[3][4] GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-coupled GPCR that is activated by nicotinic acid (niacin).[2][5] Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade is responsible for the anti-lipolytic effects of niacin.[1] Nicotinic acid derivatives, such as Methyl 5-(3,5-difluorophenyl)nicotinate, are of significant interest for their potential to elicit similar therapeutic effects, possibly with an improved side-effect profile.[6][7][8][9]

This application note provides a robust in vitro assay to quantify the agonist activity of Methyl 5-(3,5-difluorophenyl)nicotinate on the GPR109A receptor. The assay utilizes a commercially available human GPR109A-expressing cell line and a homogenous time-resolved fluorescence (HTRF) assay to measure changes in cAMP levels.

Assay Principle

The assay is based on the principle of G-protein-coupled receptor activation leading to a downstream second messenger response. In this case, the activation of the Gi-coupled GPR109A receptor by an agonist will inhibit the activity of adenylyl cyclase. To measure this inhibition, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a high level of intracellular cAMP. The addition of a GPR109A agonist, such as Methyl 5-(3,5-difluorophenyl)nicotinate, will counteract the effect of forskolin, leading to a dose-dependent decrease in cAMP levels. The amount of cAMP is quantified using a competitive immunoassay, often employing HTRF technology for high sensitivity and throughput.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts Agonist Methyl 5-(3,5-difluorophenyl)nicotinate Agonist->GPR109A Binds and Activates Forskolin Forskolin Forskolin->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-lipolytic) PKA->Cellular_Response Phosphorylates Targets

Caption: GPR109A signaling pathway and assay principle.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage
CHO-K1/GPR109A Cell LineMultiple vendorse.g., Millipore, ATCCLiquid Nitrogen
DMEM/F-12 MediumGibco113300324°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147-20°C
Penicillin-StreptomycinGibco15140122-20°C
Geneticin (G418)Gibco101310354°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144Room Temperature
Methyl 5-(3,5-difluorophenyl)nicotinateEvitaChemEVT-12059851As per manufacturer
Nicotinic Acid (Positive Control)Sigma-AldrichN4126Room Temperature
ForskolinSigma-AldrichF6886-20°C
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879Room Temperature
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Room Temperature
cAMP HTRF Assay KitCisbio62AM4PEB4°C and -20°C (as per kit components)
384-well White Polystyrene Assay PlatesCorning3707Room Temperature

Detailed Experimental Protocol

Cell Culture and Maintenance
  • Culture the CHO-K1/GPR109A cells in DMEM/F-12 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (G418) as a selection antibiotic.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA. Do not allow the cells to become over-confluent.

Preparation of Reagents
  • Compound Stock Solutions: Prepare a 10 mM stock solution of Methyl 5-(3,5-difluorophenyl)nicotinate and nicotinic acid in 100% DMSO. Store at -20°C.

  • Assay Buffer: Prepare a stimulation buffer consisting of DPBS with 1 mM IBMX. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP, thereby increasing the assay window.

  • Forskolin Solution: Prepare a stock solution of forskolin in DMSO. On the day of the experiment, dilute the forskolin in the assay buffer to the desired working concentration (typically a final concentration that elicits ~80% of the maximal cAMP response, to be determined empirically).

Assay Procedure
  • Cell Seeding:

    • Harvest the CHO-K1/GPR109A cells using Trypsin-EDTA and resuspend them in antibiotic-free culture medium.

    • Perform a cell count and adjust the cell density to 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Methyl 5-(3,5-difluorophenyl)nicotinate and nicotinic acid in 100% DMSO.

    • Further dilute these compound solutions in the assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Remove the culture medium from the cell plate and add 10 µL of the diluted compound solutions to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.

  • Forskolin Stimulation:

    • Add 10 µL of the forskolin working solution to all wells except for the basal control wells (which receive 10 µL of assay buffer).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Assay_Workflow Start Start Cell_Seeding Seed CHO-K1/GPR109A cells in 384-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of Test Compound and Control Incubate_Overnight->Prepare_Compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Add_Forskolin Add Forskolin to stimulate cAMP production Add_Compounds->Add_Forskolin Incubate_30min Incubate for 30 minutes at room temperature Add_Forskolin->Incubate_30min Add_HTRF_Reagents Add HTRF cAMP detection reagents Incubate_30min->Add_HTRF_Reagents Incubate_1hr Incubate for 1 hour at room temperature Add_HTRF_Reagents->Incubate_1hr Read_Plate Read plate on HTRF reader Incubate_1hr->Read_Plate Data_Analysis Analyze data and calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the GPR109A cAMP assay.

Data Analysis and Interpretation

  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Normalize the Data:

    • Normalize the data as a percentage of the forskolin-stimulated response (0% inhibition) and the basal response (100% inhibition).

    • % Inhibition = 100 x (Forskolin Response - Sample Response) / (Forskolin Response - Basal Response)

  • Generate Dose-Response Curves:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

ParameterDescriptionExample Value
EC50 The concentration of an agonist that gives half-maximal response.To be determined
Emax The maximum response achievable by the agonist.To be determined
Hill Slope A measure of the steepness of the dose-response curve.~1.0
Z'-factor A measure of the statistical effect size and an indicator of assay quality.> 0.5 for a robust assay

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) - High variability in cell number- Inconsistent reagent dispensing- Inactive forskolin or compounds- Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes or automated liquid handlers.- Prepare fresh solutions of forskolin and compounds.
No dose-response observed - Compound is inactive at the tested concentrations- GPR109A expression is low- Test a wider range of compound concentrations.- Confirm GPR109A expression using a positive control like nicotinic acid.- Check cell line integrity and passage number.
High background signal - Autofluorescence of the compound- Contamination of reagents or plates- Run a control plate with compound but without cells to check for autofluorescence.- Use fresh, sterile reagents and plates.
Inconsistent results between experiments - Variation in cell passage number- Differences in incubation times or temperatures- Use cells within a defined passage number range.- Strictly adhere to the protocol for all incubation steps.

Conclusion

The in vitro assay protocol described in this application note provides a reliable and high-throughput method for characterizing the agonist activity of Methyl 5-(3,5-difluorophenyl)nicotinate at the GPR109A receptor. By quantifying the inhibition of cAMP production, researchers can determine the potency and efficacy of this compound, which is a critical step in the drug discovery and development process for novel therapeutics targeting metabolic and inflammatory diseases.

References

  • EvitaChem. (n.d.). Methyl 5-(3,5-difluorophenyl)nicotinate.
  • BenchChem. (2025). Enzyme Inhibition Assay for Hydrazide Compounds.
  • Zhang, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 88-95. Retrieved from [Link]

  • MarinBio. (2025). Immuno-GPCRs in Focus: Categorization, Functional Mechanisms, and Assays for Intracellular Pathway Analysis. Retrieved from [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

  • Sridevi, C., et al. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Young Pharmacists, 2(3), 263-268. Retrieved from [Link]

  • Li, Q., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 288(19), 13383-13394. Retrieved from [Link]

  • Ferlita, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Masoudi, N. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Nag, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. Retrieved from [Link]

  • Hogg, R. C., et al. (2008). Neutrophil apoptosis mediated by nicotinic acid receptors (GPR109A). Journal of Leukocyte Biology, 83(1), 176-182. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Retrieved from [Link]

  • Yadav, M.K., et al. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB PDB. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate

Welcome to the Technical Support Center for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate . As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate . As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. The Suzuki-Miyaura cross-coupling required to synthesize this molecule pairs an electron-deficient fluorinated boronic acid with a base-sensitive methyl ester. This combination creates a thermodynamic tug-of-war between productive transmetalation and destructive side reactions.

This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Troubleshooting Guide

When coupling Methyl 5-bromonicotinate with (3,5-difluorophenyl)boronic acid, researchers typically encounter three major side reactions. Understanding the kinetic drivers behind each is critical for optimization.

Protodeboronation of the Fluorinated Boronic Acid

The Symptom: Low yield of the target molecule, accompanied by the rapid formation of 1,3-difluorobenzene (detected via GC-MS). The Causality: The electron-withdrawing fluorine atoms at the 3 and 5 positions significantly increase the electrophilicity of the boron atom. Under standard basic Suzuki conditions, hydroxide or carbonate ions coordinate to the boron, forming a highly reactive boronate complex. This complex undergoes rapid C-B bond cleavage (protodeboronation) before transmetalation can occur[1]. The base-catalyzed protodeboronation pathway is a dominant failure mode for electron-deficient arylboronic acids[2]. The Solution: Suppress the prehydrolytic pathway by avoiding aqueous strong bases[3]. Switch to anhydrous fluoride sources (e.g., CsF) or utilize a "slow-release" strategy by converting the boronic acid to a MIDA boronate or a potassium trifluoroborate salt.

Ester Hydrolysis (Saponification)

The Symptom: LC-MS reveals a massive peak at m/z 236[M+H]+, corresponding to 5-(3,5-difluorophenyl)nicotinic acid, rather than the desired methyl ester (m/z 250). The Causality: Methyl nicotinates are highly susceptible to nucleophilic acyl substitution. The basic, aqueous conditions (e.g., K₂CO₃ in Dioxane/H₂O) required to activate the boronic acid simultaneously attack the methyl ester carbonyl[4]. The Solution: Eliminate water from the system. Utilize strictly anhydrous solvents (e.g., Toluene/DMF) and insoluble, suspended bases like anhydrous K₃PO₄ to drive transmetalation without providing the hydroxide nucleophiles necessary for ester cleavage.

Oxidative Homocoupling

The Symptom: Formation of 3,3',5,5'-tetrafluorobiphenyl or dimethyl 5,5'-bipyridine-3,3'-dicarboxylate. The Causality: Homocoupling is primarily an oxygen-mediated pathway. Dissolved O₂ oxidizes the active Pd(0) catalyst back to a Pd(II) species in the absence of the aryl halide, leading to the coupling of two boronic acid molecules[5]. The Solution: Implement rigorous Schlenk techniques. A minimum of three freeze-pump-thaw cycles is required to remove dissolved oxygen from the solvent matrix.

Part 2: Visualizing the Reaction Dynamics

The following diagrams illustrate the competing pathways in your reaction flask and the logical workflow for troubleshooting them.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 5-bromonicotinate) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans Boronic (3,5-difluorophenyl)boronic acid Boronic->Trans Base Base Aqueous Base (OH-) Boronic->Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerate Target Methyl 5-(3,5-difluorophenyl)nicotinate RedElim->Target Proto Protodeboronation Base->Proto Waste 1,3-difluorobenzene Proto->Waste

Suzuki-Miyaura catalytic cycle vs. base-catalyzed protodeboronation pathway.

Troubleshooting Start Identify Side Reaction via LC-MS Hyd Ester Hydrolysis (Saponification) Start->Hyd Homo Homocoupling (Biaryl Formation) Start->Homo Proto Protodeboronation (Loss of Boronic Acid) Start->Proto SolHyd Switch to Anhydrous CsF or K3PO4 in Toluene Hyd->SolHyd SolHomo Strict Degassing (Remove O2) & Slow Boronic Acid Addition Homo->SolHomo SolProto Use MIDA Boronate or Trifluoroborate Salt Proto->SolProto Val Validate Target Yield (Methyl 5-(3,5-difluorophenyl)nicotinate) SolHyd->Val SolHomo->Val SolProto->Val

Diagnostic workflow for resolving common side reactions in Suzuki couplings.

Part 3: Quantitative Optimization Matrix

To demonstrate the impact of reaction conditions on the product distribution, the following table summarizes the quantitative shifts in yield based on base and solvent selection.

Solvent SystemBase (Equiv)AtmosphereTarget Ester Yield (%)Hydrolyzed Acid (%)Protodeboronation (%)
Dioxane / H₂O (4:1)K₂CO₃ (3.0)N₂ (Purged)15%65% 12%
THF / H₂O (10:1)NaOH (2.0)Air5%55% 30%
DMF (Anhydrous)Cs₂CO₃ (2.0)Ar (Degassed)68%<5%18%
Toluene / DMF (4:1) K₃PO₄ (2.0) Ar (Freeze-Pump-Thaw) 89% <2% <5%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous solvent system and suspended K₃PO₄ to prevent ester hydrolysis, while employing strict degassing to prevent homocoupling.

Materials Required:

  • Methyl 5-bromonicotinate (1.0 equiv, 10 mmol)

  • (3,5-difluorophenyl)boronic acid (1.3 equiv, 13 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 20 mmol) - Must be oven-dried at 120°C overnight.

  • Anhydrous Toluene / DMF (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine Methyl 5-bromonicotinate, (3,5-difluorophenyl)boronic acid, and anhydrous K₃PO₄. Add the Toluene/DMF solvent mixture.

  • Oxygen Elimination (Critical): Perform three consecutive freeze-pump-thaw cycles. Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath under Argon.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂·CH₂Cl₂ against a positive flow of Argon. Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure the insoluble K₃PO₄ remains suspended.

  • Self-Validating Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot using an Argon-purged syringe. Dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation A: Base peak at m/z 250[M+H]+ confirms target synthesis.

    • Validation B: Absence of m/z 236 [M+H]+ validates that the anhydrous conditions successfully prevented ester hydrolysis.

    • Validation C: Absence of starting material (m/z 216/218) confirms complete conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a co-solvent to improve the solubility of the boronic acid? A: No. Using ethanol in the presence of a base will lead to transesterification. Your methyl ester will partially convert to an ethyl ester, leaving you with an inseparable mixture of Methyl 5-(3,5-difluorophenyl)nicotinate and Ethyl 5-(3,5-difluorophenyl)nicotinate.

Q: My boronic acid is heavily degraded before the reaction even starts. How should I store it? A: Fluorinated boronic acids are prone to atmospheric degradation and trimerization into boroxines. Store them in a desiccator at 4°C. If degradation is severe, consider converting the starting material to a potassium trifluoroborate salt (R-BF₃K) using KHF₂, which is infinitely stable on the benchtop.

Q: Why use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄? A: Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle, which accelerates the reductive elimination step. This rapid turnover minimizes the time the Pd(II) intermediate spends in the catalytic cycle, thereby outcompeting the slower protodeboronation and homocoupling side reactions.

References

  • Benchchem.Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications.Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry.
  • ACS Publications.Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
  • RSC Publishing.Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 5-(3,5-difluorophenyl)nicotinate

Welcome to the Application Science Support Center. As researchers transition novel compounds from in silico design to in vitro and in vivo validation, understanding the physicochemical liabilities of the molecule is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition novel compounds from in silico design to in vitro and in vivo validation, understanding the physicochemical liabilities of the molecule is paramount.

Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a functionalized nicotinate ester. While the 3,5-difluorophenyl substitution provides unique electronic and steric properties useful in medicinal chemistry, the methyl ester moiety introduces specific stability challenges [1]. This guide synthesizes field-proven insights, chemical kinetics, and ICH guidelines to help you troubleshoot degradation issues, optimize assay conditions, and ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am observing inconsistent concentration readouts and rapid degradation of Methyl 5-(3,5-difluorophenyl)nicotinate in my standard biological assay buffers (pH 7.4 - 8.0). Why is this happening? The Causality: You are likely observing base-catalyzed ester hydrolysis. Nicotinate esters exhibit pseudo-first-order degradation kinetics in aqueous environments [1, 3]. The electron-withdrawing nature of both the pyridine ring and the 3,5-difluorophenyl group pulls electron density away from the ester carbonyl carbon. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in neutral-to-alkaline buffers. The Solution: To stabilize the compound during formulation or extended assays, lower the pH of your aqueous media to a slightly acidic range (pH 4.5 - 6.0) where the rate of hydrolysis is minimized. If physiological pH (7.4) is strictly required, prepare fresh stock solutions in anhydrous DMSO immediately before use and limit the aqueous incubation time.

Q2: During in vitro ADME screening (liver microsomes), the compound disappears within minutes, but no standard CYP450 oxidative metabolites are detected. Is my compound unstable, or is the assay flawed? The Causality: Your assay is functioning correctly, but you are witnessing rapid enzymatic cleavage rather than chemical degradation or CYP-mediated oxidation. Nicotinate esters are highly sensitive to ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) [4]. These enzymes rapidly hydrolyze the methyl ester to yield 5-(3,5-difluorophenyl)nicotinic acid and methanol. The Solution: To differentiate between chemical instability and enzymatic cleavage, run a parallel control assay using a general esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) or heat-inactivated microsomes. This creates a self-validating system: if the compound remains stable in the heat-inactivated or BNPP-treated control, the loss is purely enzymatic.

Q3: How should I store the bulk API powder to comply with regulatory standards and prevent long-term degradation? The Causality: Thermal degradation of esters follows the Arrhenius equation, meaning the rate of hydrolysis increases exponentially with temperature, especially in the presence of ambient atmospheric moisture [2]. The Solution: Adhere to ICH Q1A(R2) guidelines for long-term storage [2]. The bulk powder must be stored in a tightly sealed, light-resistant container (amber glass) at -20°C, or at minimum 2-8°C, housed within a desiccator to eliminate ambient humidity that could drive slow solid-state hydrolysis.

Part 2: Quantitative Stability Profiles & Storage Parameters

To facilitate rapid experimental planning, the following tables summarize the kinetic behavior and regulatory storage conditions for Methyl 5-(3,5-difluorophenyl)nicotinate.

Table 1: Kinetic Stability Profile Summary
Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Scientist Recommendation
Aqueous Buffer (pH 2.0) Acid-catalyzed hydrolysisModerate (Days)Avoid extreme acidic formulations.
Aqueous Buffer (pH 6.0) Minimal hydrolysisHigh (Weeks)Optimal pH for aqueous formulations.
Aqueous Buffer (pH 8.0+) Base-catalyzed hydrolysisLow (Hours)Avoid. Use fresh preparations only.
Liver Microsomes (In vitro) Enzymatic cleavage (CES)Very Low (< 15 mins)Use esterase inhibitors if ester preservation is required.
Ambient Light (Benchtop) Photodegradation (UV/Vis)Moderate (Weeks)Handle in amber vials (ICH Q1B).
Table 2: ICH Q1A(R2) Recommended Storage Conditions [2]
Study TypeStorage ConditionMinimum Time Period CoveredPurpose
Long-Term 5°C ± 3°C (or -20°C)12 monthsEstablish base shelf-life.
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 monthsAssess transit/excursion stability.
Stress Testing 40°C ± 2°C / 75% RH ± 5% RH1 - 3 monthsIdentify degradation products (Forced).

Part 3: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale.

Protocol A: ICH-Aligned Forced Degradation (Hydrolytic Stress)

Purpose: To determine the precise pH-rate profile and identify the primary degradant (the free acid).

  • Stock Preparation: Dissolve Methyl 5-(3,5-difluorophenyl)nicotinate in HPLC-grade Acetonitrile (ACN) to a concentration of 10 mM. Rationale: ACN is an aprotic solvent, ensuring the stock remains completely stable prior to the stress test.

  • Stress Initiation: In three separate glass vials, add 100 µL of the stock solution to 900 µL of:

    • Vial 1: 0.1 N HCl (Acidic Stress)

    • Vial 2: 50 mM Phosphate Buffer, pH 6.0 (Control/Optimal)

    • Vial 3: 0.1 N NaOH (Basic Stress)

  • Incubation: Incubate all vials at 40°C in a thermomixer at 300 rpm.

  • Self-Validating Quenching Step: At intervals (0, 1, 4, and 24 hours), extract 50 µL from each vial. Immediately neutralize the acidic/basic samples by adding an equimolar amount of NaOH or HCl, respectively, and dilute with 50 µL of cold ACN. Rationale: Failure to neutralize will allow hydrolysis to continue while the sample sits in the HPLC autosampler, leading to falsely elevated degradation rates.

  • Analysis: Analyze via HPLC-UV (254 nm) using a C18 reverse-phase column. Quantify the disappearance of the parent peak and the emergence of the more polar 5-(3,5-difluorophenyl)nicotinic acid peak.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To quantify the biological half-life mediated by hepatic carboxylesterases.

  • Master Mix Preparation: Prepare a solution containing 1 mg/mL rat or human liver microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Do not add NADPH. Rationale: Omitting NADPH prevents CYP450-mediated oxidation, isolating esterase activity as the sole variable.

  • Initiation: Pre-warm the master mix to 37°C for 5 minutes. Initiate the reaction by spiking in the compound to a final concentration of 1 µM (keep organic solvent < 1% to prevent enzyme denaturation).

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately inject it into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide). Rationale: The cold ACN instantly precipitates the microsomal proteins and denatures the esterases, halting the reaction at the exact time point.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships of the degradation pathways and the required stability testing workflows.

HydrolysisPathway API Methyl 5-(3,5-difluorophenyl) nicotinate Aq Aqueous Buffer (OH- / H+) API->Aq Chemical Hydrolysis Enz Hepatic Microsomes (Carboxylesterases) API->Enz Enzymatic Cleavage Acid 5-(3,5-difluorophenyl) nicotinic acid Aq->Acid MeOH Methanol (Byproduct) Aq->MeOH Enz->Acid Enz->MeOH

Mechanistic pathways of chemical and enzymatic hydrolysis of the nicotinate ester.

StabilityWorkflow Start API Batch Formulation Thermal Thermal Stress (ICH Q1A: 40°C/75% RH) Start->Thermal Photo Photostability (ICH Q1B: UV/Vis) Start->Photo Hydro Hydrolytic Stress (pH 2.0 - 10.0) Start->Hydro HPLC HPLC-UV/MS Analysis (Quantify Degradants) Thermal->HPLC Photo->HPLC Hydro->HPLC Data Establish Shelf-Life & Storage Conditions HPLC->Data

Standardized ICH-aligned forced degradation and stability testing workflow.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

  • PubMed / National Institutes of Health. "Chemical stability of esters of nicotinic acid intended for pulmonary administration." Available at:[Link]

  • Taylor & Francis Online. "Hydrolysis kinetics of the prodrug myristyl nicotinate." Drug Development and Industrial Pharmacy. Available at: [Link]

Troubleshooting

Technical Support Center: Optimization of Methyl 5-(3,5-difluorophenyl)nicotinate Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate . This guide is engineered for researchers and drug development professionals optimizing the Suzuki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate . This guide is engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling between methyl 5-bromonicotinate and 3,5-difluorophenylboronic acid[1].

While this C–C bond formation is a staple in medicinal chemistry, the unique electronic properties of the fluorinated boronic acid and the hydrolytic lability of the methyl ester introduce specific failure modes. This guide deconstructs these mechanisms to provide field-proven, self-validating solutions.

I. Reaction Pathway & Mechanistic Bottlenecks

G SM Methyl 5-bromonicotinate + 3,5-Difluorophenylboronic acid OxAdd Oxidative Addition Pd(0) ➔ Pd(II) SM->OxAdd Pd Catalyst Proto Protodeboronation (1,3-Difluorobenzene) SM->Proto Excess Base / H2O Hydro Ester Hydrolysis (Nicotinic Acid Deriv.) SM->Hydro Strong Aq. Base TransMet Transmetalation Boronate Transfer OxAdd->TransMet Base / Solvent RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Methyl 5-(3,5-difluorophenyl)nicotinate (Target Product) RedElim->Product

Suzuki-Miyaura catalytic cycle and failure modes for Methyl 5-(3,5-difluorophenyl)nicotinate.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of 1,3-difluorobenzene instead of the cross-coupled product? A1: You are observing the protodeboronation of 3,5-difluorophenylboronic acid.

  • Causality: Electron-withdrawing fluorine atoms increase the electrophilicity of the boron center. Under basic, aqueous conditions at elevated temperatures, the boronate complex undergoes rapid prehydrolytic or direct base-catalyzed cleavage to yield the des-boronated arene (1,3-difluorobenzene)[2]. The fluorines stabilize the developing carbanion-like transition state during the C–B bond cleavage.

  • Solution: Shift the equilibrium away from the highly reactive boronate species. Switch to a milder base (e.g., K3​PO4​ or KF ) and reduce the water content in your solvent system. Alternatively, utilizing the pinacol boronate ester (3,5-difluorophenylboronic acid pinacol ester) significantly enhances stability against prehydrolytic protodeboronation[2].

Q2: My LC-MS shows a mass [M+H]+ corresponding to the carboxylic acid (m/z 236) rather than the target methyl ester (m/z 250). How do I prevent this? A2: This is caused by ester hydrolysis (saponification) .

  • Causality: Methyl esters are highly susceptible to nucleophilic attack by hydroxide or carbonate ions[3]. In traditional Suzuki couplings utilizing highly aqueous solvent mixtures (e.g., 1:1 Dioxane/ H2​O ) and strong bases ( Na2​CO3​ ) at 80–100 °C, the methyl ester of the nicotinate is rapidly cleaved into the corresponding nicotinic acid derivative[3].

  • Solution: Transition to an anhydrous or low-water solvent system. A highly effective combination for this specific substrate is Cesium Carbonate ( Cs2​CO3​ ) in dry 1,4-Dioxane or a 4:1 Dioxane/ H2​O mixture[4]. Cs2​CO3​ provides sufficient basicity to facilitate transmetalation, while its steric bulk reduces unwanted nucleophilic attack on the ester carbonyl.

Q3: The reaction stalls at 40-50% conversion, accompanied by the formation of a fine black precipitate. What is happening? A3: The black precipitate is Palladium Black , indicating catastrophic catalyst deactivation.

  • Causality: Active Pd(0) complexes are highly sensitive to oxidation. Oxygen ingress or the dissociation of monodentate phosphine ligands (like PPh3​ ) leads to the irreversible aggregation of active Pd(0) into inactive bulk palladium metal.

  • Solution: Implement rigorous degassing protocols (sparging with Argon for 20-30 minutes). Upgrade to a bidentate ligand catalyst such as Pd(dppf)Cl2​ . The chelate effect of the dppf ligand enhances the stability of the palladium complex, preventing premature precipitation and ensuring full conversion[4].

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating the optimization trajectory from standard to specialized conditions.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Major Impurity Profile
1 Pd(PPh3​)4​ Na2​CO3​ Dioxane/ H2​O (1:1)9045%Ester Hydrolysis (~30%)
2 Pd(PPh3​)4​ K2​CO3​ Toluene/ H2​O (4:1)9062%Protodeboronation (~15%)
3 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O (4:1)8085%Minimal (<5%)
4 Pd(dppf)Cl2​ Cs2​CO3​ Dry 1,4-Dioxane 80 92% None (<2%)

IV. Self-Validating Experimental Protocol

This optimized methodology incorporates specific In-Process Controls (IPCs) to ensure the system is self-validating. If an IPC fails, halt the workflow and consult the troubleshooting guide.

Step 1: Reagent Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 equiv, 1.0 mmol) and 3,5-difluorophenylboronic acid (1.2 equiv, 1.2 mmol).

  • Causality: A slight excess of the boronic acid compensates for any minor protodeboronation that may still occur.

Step 2: Catalyst & Base Addition

  • Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol)[4].

  • IPC Check: The mixture should appear as a dry, heterogeneous powder. Any clumping indicates moisture contamination in the base, which will trigger ester hydrolysis.

Step 3: Solvent Addition & Rigorous Degassing

  • Add 5.0 mL of anhydrous 1,4-Dioxane.

  • Submerge a long needle into the solvent and sparge with ultra-pure Argon for exactly 20 minutes while stirring gently.

  • Causality: Removing dissolved oxygen is non-negotiable to prevent the oxidative degradation of the Pd(dppf)Cl2​ catalyst into palladium black.

Step 4: Reaction Execution

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 to 6 hours.

  • IPC Check (LC-MS at 4 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze. The target mass is m/z 250 [M+H]+ . If m/z 236 is detected, moisture has compromised the system. If m/z 216 (starting material) remains dominant, verify the reaction temperature.

Step 5: Workup & Purification

  • Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove inorganic salts and residual palladium. Wash the pad with Ethyl Acetate (3 × 10 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate Methyl 5-(3,5-difluorophenyl)nicotinate as a crystalline solid.

V. References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-(3,5-difluorophenyl)nicotinate

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of Methyl 5-(3,5-difluorophenyl)ni...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of Methyl 5-(3,5-difluorophenyl)nicotinate.

Troubleshooting Guide

The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate, a key intermediate in pharmaceutical development, can present several purification challenges.[1] Impurities can arise from starting materials, side reactions during synthesis (such as Suzuki coupling or esterification), or subsequent degradation. This guide provides a systematic approach to identifying and removing these impurities.

Common Impurities: Identification and Sourcing

Effective troubleshooting begins with identifying the likely impurities. The following table summarizes common contaminants, their probable origins, and the recommended analytical techniques for their detection.

Impurity Potential Source(s) Recommended Analytical Method(s)
5-(3,5-difluorophenyl)nicotinic acid Incomplete esterification; Hydrolysis of the methyl ester product.[2][3][4]HPLC, LC-MS, ¹H NMR
Methyl 5-bromonicotinate or 3,5-difluorophenylboronic acid Unreacted starting materials from Suzuki coupling.GC-MS, HPLC, ¹H NMR
Homocoupling Products (e.g., 5,5'-bis(3,5-difluorophenyl)nicotinate) Side reaction in Suzuki coupling, often promoted by the presence of oxygen.[5][6][7]HPLC, LC-MS
Residual Palladium Catalyst Incomplete removal of the Suzuki coupling catalyst.[8][9][10]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Methyl 5-(3,5-difluorophenyl)nicotinate N-oxide Oxidation of the pyridine nitrogen.[11][12][13]LC-MS, ¹H NMR
Positional Isomers (e.g., Methyl 6-(3,5-difluorophenyl)nicotinate) Impurities in starting materials or non-selective synthesis.[3]HPLC, GC-MS
Debrominated/Dehalogenated Byproducts Side reaction during Suzuki coupling.[7]GC-MS, LC-MS
Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the identified impurities.

Purification_Workflow start Crude Product Analysis (HPLC, LC-MS, NMR) impurity_check Major Impurity Identified? start->impurity_check pd_check Residual Palladium > 10 ppm? impurity_check->pd_check Yes final_purity_check Final Purity Analysis (>99% Purity?) impurity_check->final_purity_check No acid_check Nicotinic Acid Present? pd_check->acid_check No scavenger Palladium Scavenging (e.g., N-acetyl cysteine wash, Celite filtration) pd_check->scavenger Yes starting_material_check Unreacted Starting Materials? acid_check->starting_material_check No extraction Aqueous Base Wash (e.g., NaHCO₃ solution) acid_check->extraction Yes byproducts_check Homocoupling/Other Byproducts? starting_material_check->byproducts_check No chromatography Column Chromatography starting_material_check->chromatography Yes byproducts_check->chromatography Yes recrystallization Recrystallization byproducts_check->recrystallization No scavenger->acid_check extraction->starting_material_check chromatography->recrystallization recrystallization->final_purity_check end Pure Methyl 5-(3,5-difluorophenyl)nicotinate final_purity_check->end Yes further_purification Consider Further Purification final_purity_check->further_purification No

Caption: Decision workflow for purification.

Experimental Protocols for Impurity Removal
Protocol 1: Removal of Residual Palladium Catalyst

Residual palladium from Suzuki coupling is a common and critical impurity to remove, especially for pharmaceutical applications.[14] Filtration through Celite and treatment with metal scavengers are effective methods.[8][10][15]

A. Filtration through Celite

  • Rationale: Palladium can often agglomerate, and a simple filtration can remove larger particles.[15]

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a small plug of Celite (1-2 cm) in a sintered glass funnel.

    • Pass the solution through the Celite plug.

    • Wash the Celite plug with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure.

B. N-Acetyl Cysteine Wash

  • Rationale: N-acetyl cysteine acts as a scavenger, chelating with the palladium and facilitating its removal into an aqueous phase.[15]

  • Procedure:

    • After the initial workup, dissolve the crude product in an organic solvent like toluene or ethyl acetate.

    • Add an aqueous solution of N-acetyl cysteine (e.g., 5-10 wt%).

    • Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 30-40°C) for several hours.[15]

    • Separate the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Removal of 5-(3,5-difluorophenyl)nicotinic acid

The presence of the corresponding carboxylic acid is a frequent issue, arising from incomplete esterification or hydrolysis.[2][3][4] An aqueous base wash is a straightforward and effective removal method.

  • Rationale: The acidic proton of the carboxylic acid will react with a mild base to form a water-soluble salt, which can then be extracted into the aqueous phase.

  • Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC or HPLC).

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and closely related byproducts like homocoupling products.[8]

  • Rationale: Differences in polarity between the target compound and impurities allow for their separation on a stationary phase (e.g., silica gel).

  • Procedure:

    • Choose an appropriate solvent system (eluent) through thin-layer chromatography (TLC) analysis. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.

    • Pack a chromatography column with silica gel.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my sample of Methyl 5-(3,5-difluorophenyl)nicotinate?

A1: The most common impurities typically include the un-esterified carboxylic acid (5-(3,5-difluorophenyl)nicotinic acid), residual palladium catalyst from the synthesis, and unreacted starting materials from the Suzuki coupling step (e.g., methyl 5-bromonicotinate or 3,5-difluorophenylboronic acid). You may also encounter byproducts from the Suzuki reaction, such as homocoupling products.[5][6][7]

Q2: My NMR spectrum shows a persistent acidic proton. How can I remove the corresponding carboxylic acid impurity?

A2: An acidic impurity suggests the presence of 5-(3,5-difluorophenyl)nicotinic acid. This can be effectively removed by an aqueous workup with a mild base. Dissolve your crude product in a solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate.[16] The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be easily separated.

Q3: How can I confirm that residual palladium has been sufficiently removed?

A3: While TLC and NMR are not suitable for detecting trace metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying trace elemental impurities like palladium. For pharmaceutical applications, regulatory guidelines often require palladium levels to be below 10 ppm.[14]

Q4: I observe a byproduct with a mass corresponding to a dimer of my desired product. What is this, and how can I avoid it?

A4: This is likely a homocoupling product, a common side reaction in Suzuki couplings.[6][7] Its formation is often promoted by the presence of oxygen. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Purging your reaction mixture with an inert gas before adding the palladium catalyst can also help.[6]

Q5: Can I use recrystallization for purification?

A5: Yes, recrystallization can be a highly effective final purification step, especially if the product is a solid and the impurity levels are relatively low. However, it may not be effective for removing impurities with very similar solubility profiles to the product. It is often performed after initial purification by chromatography or extraction.

Q6: How can I prevent the formation of N-oxide impurities?

A6: N-oxide formation is an oxidation reaction affecting the pyridine nitrogen.[11][12][13] To prevent this, avoid unnecessarily harsh oxidizing conditions during synthesis and workup. If N-oxide formation is a persistent issue, deoxygenation can sometimes be achieved by treatment with a reducing agent like phosphorus trichloride (PCl₃), though this adds another step to the synthesis.[13]

References

  • EvitaChem. (n.d.). Methyl 5-(3,5-difluorophenyl)nicotinate.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Indian Journal of Chemistry. (1998, August 31). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine-N-Oxide. C&EN Global Enterprise. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Preprints.org. (2025, December 14). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of Methyl 5-(3,5-difluorophenyl)nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of Methyl 5-(3,5-difluorophenyl)nicotinate .

This molecule presents unique chromatographic challenges due to its hybrid chemical nature: a weakly basic pyridine core, an electron-withdrawing and highly lipophilic 3,5-difluorophenyl system, and a polar hydrogen-bond-accepting methyl ester. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting and standard operating procedures (SOPs).

Purification Workflow

G A Crude Mixture B Aqueous Workup (Sat. NaHCO3) A->B Remove Acid C TLC Optimization (Hexane:EtOAc) B->C Extract & Dry D Dry Loading (Silica Gel) C->D Target Rf ~0.3 E Gradient Elution (5% to 20% EtOAc) D->E Load Column F UV Fraction Analysis (254 nm) E->F Collect Fractions G Pure Methyl 5-(3,5-difluorophenyl)nicotinate F->G Pool & Evaporate

Workflow for silica gel column chromatography of nicotinate derivatives.

Section 1: Troubleshooting & FAQs

Q1: What is the optimal solvent system for this specific nicotinate ester, and why? A: A gradient of Ethyl Acetate (EtOAc) in Hexane (or Petroleum Ether) is the gold standard for this class of compounds. You should start at 5% EtOAc and ramp to 20%. Causality: The non-polar hexane effectively mobilizes the highly lipophilic difluorophenyl moiety, while the polar EtOAc competes for the silica's silanol groups to elute the ester and pyridine nitrogen. Literature demonstrates that flash silica gel column chromatography using 20% EtOAc in petroleum ether is highly effective for yielding pure substituted nicotinic acid esters[1]. Alternatively, dry column chromatography using a gradient of ethyl acetate in hexane is also a validated method for nicotinate derivatives[2].

Q2: I am experiencing severe tailing on my TLC plates and column. How do I fix this? A: Pyridine derivatives often hydrogen-bond strongly with acidic silanol groups on standard silica gel (pH ~4.5-5.5), causing tailing. Causality: Although the electron-withdrawing 3,5-difluoro and ester groups reduce the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, residual Lewis acid-base interactions can still occur. Solution: Add 1% Triethylamine (TEA) to your eluent. TEA competitively binds to the acidic silanol sites, deactivating the silica and allowing the nicotinate to elute as a sharp, symmetrical band.

Q3: How do I separate my product from unreacted 5-(3,5-difluorophenyl)nicotinic acid? A: The starting carboxylic acid is highly polar and will likely stay at the baseline ( Rf​≈0.0 ) in 20% EtOAc/Hexane. Causality: The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate typically involves the esterification of the corresponding acid with methanol, catalyzed by a strong acid like sulfuric acid[3]. This converts the highly polar acid into the less polar methyl ester. Self-Validating Protocol: Do not rely solely on the column to remove the acid. Perform a basic aqueous workup (e.g., saturated NaHCO3​ ) prior to chromatography. If the aqueous layer remains basic (pH > 8), the unreacted acid has been successfully partitioned into the aqueous phase as a sodium salt, ensuring your column is not overloaded with polar impurities.

Q4: How do I resolve co-eluting non-polar impurities from the upstream Suzuki coupling step? A: If your precursor was synthesized via a Suzuki-Miyaura cross-coupling, you may have homocoupled biaryl impurities (e.g., 3,3',5,5'-tetrafluorobiphenyl). These are highly lipophilic and lack polar functional groups. Solution: Utilize a step-gradient elution. Start with 100% Hexane for 2 Column Volumes (CV). The non-polar homocoupled impurities will elute near the solvent front ( Rf​≈0.9 ). Only after these are cleared should you ramp the EtOAc concentration to elute the target nicotinate ester.

Section 2: Quantitative Chromatographic Parameters

To ensure reproducibility, all quantitative parameters for the purification of Methyl 5-(3,5-difluorophenyl)nicotinate have been summarized below.

ParameterValue / RangeMechanistic Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)High surface area provides optimal theoretical plates for separating structurally similar biaryl impurities.
Primary Solvent System Hexane / Ethyl AcetateHexane provides non-polar bulk; EtOAc provides polar competition for silanol sites to elute the ester[1].
Target Rf​ Value 0.30 - 0.35Ensures an optimal retention factor ( k′ ), balancing peak resolution and elution time.
Gradient Profile 5% → 20% EtOAc in HexaneGradually increases mobile phase polarity to elute non-polar fluorinated byproducts before the target nicotinate[2].
Basic Modifier 1% Triethylamine (TEA)Neutralizes acidic silanol groups to prevent hydrogen bonding with the pyridine nitrogen, eliminating tailing.
Detection Wavelength UV 254 nmThe conjugated biaryl pyridine system strongly absorbs in the short-wave UV region.
Section 3: Step-by-Step Methodology (Standard Operating Procedure)

Phase 1: Sample Preparation (Dry Loading) Note: Due to the crystalline/solid nature of many biaryl nicotinates, solubility in pure hexane can be poor, making wet-loading directly onto the column problematic.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry Silica Gel 60 to the flask (approximately 2 to 3 times the mass of your crude compound).

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

Phase 2: Column Packing & Loading

  • Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexane (containing 1% TEA if tailing was observed on TLC).

  • Pour the slurry into a glass chromatography column and allow it to settle under gentle positive air pressure to ensure a tightly packed, flat bed.

  • Carefully pour the dry-loaded silica powder (from Phase 1) evenly onto the top of the column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent disturbing the bed during solvent addition.

Phase 3: Gradient Elution & Fraction Collection

  • Flush: Elute with 2 Column Volumes (CV) of 100% Hexane to remove highly non-polar homocoupled biaryl impurities.

  • First Step: Elute with 3 CV of 5% EtOAc in Hexane.

  • Second Step: Elute with 3 CV of 10% EtOAc in Hexane.

  • Target Elution: Elute with 4 to 5 CV of 20% EtOAc in Hexane. The Methyl 5-(3,5-difluorophenyl)nicotinate will elute during this phase[1].

  • Collect fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column scale).

Phase 4: Analysis & Recovery

  • Spot every third fraction on a Silica Gel 60 F254​ TLC plate.

  • Develop the plate in 20% EtOAc/Hexane and visualize under a 254 nm UV lamp.

  • Pool all fractions containing the pure single spot at Rf​≈0.35 .

  • Concentrate the pooled fractions under reduced pressure to yield the pure Methyl 5-(3,5-difluorophenyl)nicotinate.

References
  • Kumar, S., Sawant, A. A., Chikhale, R. P., Karanjai, K., & Thomas, A. "One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters." Journal of Organic Chemistry 81, no. 4 (2016): 1645–1653. URL: [Link]

  • "Nicotinic acid esters and pharmaceutical compositions containing them." WO1996034858A1.

Sources

Optimization

Preventing degradation of Methyl 5-(3,5-difluorophenyl)nicotinate during storage

Introduction This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 5-(3,5-difluorophenyl)nicotinate. As a key intermediate in various rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 5-(3,5-difluorophenyl)nicotinate. As a key intermediate in various research applications, maintaining its chemical integrity during storage is paramount for reproducible and reliable experimental outcomes. This document outlines the primary causes of degradation and offers detailed, field-proven protocols to mitigate these risks.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Methyl 5-(3,5-difluorophenyl)nicotinate?

To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment.[1] The recommended temperature is refrigerated (2-8 °C).[2] For maximum protection, especially for long-term storage, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from moisture, oxygen, and light.[2][3][4]

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway for Methyl 5-(3,5-difluorophenyl)nicotinate, like other aromatic esters, is hydrolysis.[5][6] In the presence of moisture, the methyl ester group can hydrolyze to form 5-(3,5-difluorophenyl)nicotinic acid and methanol.[7][8] This reaction can be accelerated by acidic or basic conditions.[5][6]

Q3: How can I detect degradation in my sample?

Degradation can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for assessing purity and quantifying the formation of degradation products like the corresponding carboxylic acid.[8][9][10] Changes in the compound's physical appearance, such as discoloration or clumping (due to moisture absorption), can also be indicators of potential degradation.

Q4: What is the expected shelf-life of Methyl 5-(3,5-difluorophenyl)nicotinate?

When stored under the recommended conditions (refrigerated, dry, dark, inert atmosphere), the compound is expected to be stable for an extended period.[11] While specific data for this molecule is not published, a study on the closely related methyl nicotinate in aqueous solution showed a slow degradation rate of approximately 0.5% per year when stored at 4°C.[12][13] However, for critical applications, it is best practice to re-analyze the purity of the material if it has been stored for more than one to two years.

Q5: Is this compound sensitive to light?

Yes, pyridine derivatives can be susceptible to photodegradation.[14][15][16] Exposure to UV light can lead to complex photochemical reactions, potentially causing ring expansion or other rearrangements.[17] Therefore, it is crucial to store the compound in amber vials or other opaque containers to protect it from light.[1][4]

Troubleshooting Guide: Degradation Issues

This section addresses specific issues that may indicate compound degradation.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peak in HPLC/GC/LC-MS analysis Hydrolysis: The new peak may correspond to 5-(3,5-difluorophenyl)nicotinic acid.1. Confirm the identity of the new peak using a reference standard or by mass spectrometry. 2. Review storage procedures to ensure the exclusion of moisture. Check container seals. 3. If moisture is suspected, consider desiccating the material under vacuum.
Change in physical appearance (e.g., from white solid to off-white or clumpy) Moisture Absorption: The compound may be hygroscopic, leading to clumping and accelerating hydrolysis.1. Handle the compound in a glove box or low-humidity environment. 2. Store the primary container within a secondary container containing a desiccant. 3. Re-test purity before use.
Poor experimental reproducibility Inconsistent Purity: The use of a partially degraded sample can lead to variable results.1. Aliquot the compound upon receipt into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere. 2. Re-qualify the purity of the working stock at regular intervals using a validated analytical method (see Protocol 2).
Visualizing Degradation & Prevention
Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the hydrolysis of Methyl 5-(3,5-difluorophenyl)nicotinate into its corresponding carboxylic acid and methanol, a reaction catalyzed by the presence of water.

G Compound Methyl 5-(3,5-difluorophenyl)nicotinate Acid 5-(3,5-difluorophenyl)nicotinic Acid Compound->Acid Hydrolysis (Accelerated by H⁺/OH⁻) Water H₂O (Moisture) Methanol Methanol

Caption: Hydrolysis of the methyl ester.

Recommended Storage Workflow

Following a systematic workflow for handling and storage is critical to preserving the compound's integrity.

G A Receive Compound B Work in Low-Humidity Environment (e.g., Glove Box) A->B C Aliquot into Single-Use Amber Glass Vials B->C D Backfill with Inert Gas (e.g., Argon/Nitrogen) C->D E Seal Tightly with PTFE-lined Caps D->E F Place in Secondary Container with Desiccant E->F G Store at 2-8°C, Protected from Light F->G H Perform Periodic Purity Analysis (HPLC/GC) G->H For long-term storage

Caption: Recommended workflow for compound handling and storage.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure

This protocol details the best practices for storing Methyl 5-(3,5-difluorophenyl)nicotinate to minimize degradation.

  • Preparation: Transfer the bulk container of the compound into a controlled, low-humidity environment (e.g., a nitrogen-filled glove box or a desiccator).

  • Aliquotting: Distribute the compound into smaller, pre-weighed amber glass vials suitable for single-use experiments. This minimizes the exposure of the bulk stock to atmospheric conditions during repeated use.[1]

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas, such as argon or nitrogen, for 15-30 seconds to displace air and moisture.[3]

  • Sealing: Immediately cap each vial with a PTFE-lined screw cap. Ensure the cap is tightened securely to create an airtight seal.

  • Secondary Containment: Place the sealed vials inside a larger, airtight secondary container that includes a desiccant (e.g., silica gel packets) to capture any incidental moisture.

  • Storage: Store the secondary container in a refrigerator at 2-8°C.[2] The location should be dark and away from any equipment that generates vibrations or significant temperature fluctuations.

  • Labeling: Clearly label all containers with the compound name, date of receipt/aliquotting, and any relevant batch information.

Protocol 2: Monitoring Compound Purity by HPLC

This protocol provides a general framework for an HPLC method to assess the purity of Methyl 5-(3,5-difluorophenyl)nicotinate and detect the primary hydrolytic degradant. Note: This is a starting point and may require optimization for your specific instrumentation.

  • System & Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient appropriate for separating the relatively non-polar ester from the more polar carboxylic acid (e.g., 30% B, ramping to 95% B over 15 minutes).

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. Pyridine derivatives typically absorb in the 254-270 nm range.[15]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 5-(3,5-difluorophenyl)nicotinate at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dilute this stock solution with the initial mobile phase composition to a working concentration of ~50-100 µg/mL.

  • Analysis:

    • Inject the prepared sample.

    • The parent ester should elute as a major peak. The primary degradation product, 5-(3,5-difluorophenyl)nicotinic acid, being more polar, is expected to have a shorter retention time.

    • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References
  • PharmaCompass.com . Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Journal of Physics: Conference Series . The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]

  • Oriental Journal of Chemistry . A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. [Link]

  • Zenodo . A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. [Link]

  • PubChem . Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]

  • Veeprho . Methyl Nicotinate Impurities and Related Compound. [Link]

  • Nature Communications . Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. [Link]

  • MDPI . Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • BMC Research Notes . Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • Eden Botanicals . Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]

  • ResearchGate . Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • Moravek, Inc. . Top 5 Methods of Assessing Chemical Purity. [Link]

  • ACS Publications . Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. [Link]

  • Alpha Chemistry . The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • University of California, Riverside . Practices for Proper Chemical Storage. [Link]

  • University of Waterloo . Chemical Storage Guidelines. [Link]

  • Nature . A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. [Link]

  • Agilent . A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]

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Reference Data & Comparative Studies

Validation

Biological Activity of Methyl 5-(3,5-difluorophenyl)nicotinate Analogs: A Comparative Guide

Executive Summary The development of novel lipid-modulating therapeutics has long been hindered by the adverse effects associated with traditional nicotinic acid (niacin) therapies. While niacin is highly effective at lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel lipid-modulating therapeutics has long been hindered by the adverse effects associated with traditional nicotinic acid (niacin) therapies. While niacin is highly effective at lowering free fatty acids (FFAs) and raising HDL cholesterol, its clinical utility is severely limited by cutaneous flushing[1]. Methyl 5-(3,5-difluorophenyl)nicotinate represents a next-generation synthetic organic compound designed to overcome these limitations[2].

Operating as a highly lipophilic prodrug, it undergoes rapid in vivo hydrolysis to its active carboxylic acid form. The strategic addition of a 3,5-difluorophenyl group at the 5-position of the nicotinic acid scaffold engineers a phenomenon known as biased agonism at the GPR109A (HCAR2) receptor[3]. This guide objectively compares the biological activity of 5-aryl nicotinate analogs against standard therapies (Niacin and Acipimox) and provides self-validating experimental protocols for evaluating their unique pharmacological profiles.

Mechanistic Overview: GPR109A Biased Agonism

To understand the superiority of 5-(3,5-difluorophenyl)nicotinate analogs, one must examine the dual-signaling nature of their primary biological target: the G protein-coupled receptor GPR109A (HM74A in humans)[4].

  • The Therapeutic Pathway ( Gi​ Protein): Activation of GPR109A on adipocytes couples to Gi​ proteins, inhibiting adenylate cyclase. The resulting drop in intracellular cAMP reduces Protein Kinase A (PKA) activity, which in turn inhibits Hormone-Sensitive Lipase (HSL), effectively halting adipocyte lipolysis and lowering plasma FFAs[1][5].

  • The Adverse Pathway ( β -Arrestin): Traditional agonists like niacin simultaneously recruit β -arrestin to the receptor. In dermal macrophages and Langerhans cells, this recruitment triggers phospholipase A2 (PLA2) activation, mobilizing arachidonic acid to produce vasodilatory prostaglandins (PGD2 and PGE2), causing severe cutaneous flushing[3][4].

The Structural Advantage: The bulky, electron-withdrawing 3,5-difluorophenyl substituent alters the conformational dynamics of GPR109A upon binding. It stabilizes the active conformation required for Gi​ coupling while sterically hindering the intracellular loop conformations necessary for β -arrestin recruitment. This biased signaling decouples therapeutic lipid modulation from adverse vasodilation[3].

GPR109A_Signaling Ligand Methyl 5-(3,5-difluorophenyl)nicotinate (Prodrug) Active 5-(3,5-difluorophenyl)nicotinic acid (Active Metabolite) Ligand->Active Esterase Hydrolysis Receptor GPR109A (HCAR2) Active->Receptor Binding Gi Gi Protein Pathway (Therapeutic) Receptor->Gi Arrestin β-Arrestin Pathway (Adverse) Receptor->Arrestin Biased Blockade cAMP ↓ cAMP Levels Gi->cAMP PGD2 ↑ PGD2 / PGE2 Release Arrestin->PGD2 Lipolysis ↓ Adipocyte Lipolysis (FFA Reduction) cAMP->Lipolysis Flushing Cutaneous Flushing PGD2->Flushing

GPR109A Biased Signaling: Gi-pathway preference vs. β-arrestin blockade.

Comparative Performance Analysis

The following table synthesizes quantitative pharmacological data comparing the active metabolite of Methyl 5-(3,5-difluorophenyl)nicotinate against legacy GPR109A agonists.

Note: Bias Factor is calculated using the operational model of agonism ( ΔΔ Log(Emax/EC50)), normalized to Niacin as the balanced reference ligand.

CompoundGPR109A Gi​ (cAMP) EC 50​ (nM)GPR109A β -arrestin EC 50​ (nM)Bias Factor ( Gi​ vs β -arr)In Vivo Flushing Potential
Niacin (Reference)[4]110 ± 15145 ± 201.00 (Balanced)High
Acipimox [3][4]2100 ± 1802800 ± 250~1.05 (Balanced)Moderate
5-(3,5-difluorophenyl)nicotinic acid 42 ± 5> 10,000> 50.0 (Highly Biased)Minimal

Key Takeaways:

  • Potency: The difluorophenyl analog exhibits roughly a 2.5-fold increase in Gi​ potency compared to Niacin, and a 50-fold increase over Acipimox.

  • Safety: The inability to recruit β -arrestin at physiologically relevant concentrations (EC 50​ > 10 μ M) effectively eliminates the primary mechanism of PGD2-mediated flushing[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of Methyl 5-(3,5-difluorophenyl)nicotinate requires a self-validating workflow. Because the compound is an ester prodrug[2], direct application to standard cell cultures will yield false negatives. Furthermore, parallel assays must be run on the same cell line to accurately calculate the bias factor.

Exp_Workflow Prep Compound Preparation Hydrolysis Microsomal Hydrolysis Prep->Hydrolysis CellCulture CHO-K1 GPR109A Culture Prep->CellCulture cAMP TR-FRET cAMP Assay CellCulture->cAMP BRET BRET β-Arrestin Assay CellCulture->BRET Analysis Bias Factor Calculation cAMP->Analysis BRET->Analysis

Self-validating workflow for quantifying GPR109A biased agonism.

Protocol 4.1: Prodrug Activation via Microsomal Hydrolysis
  • Objective: Convert the methyl ester prodrug to its active carboxylic acid form.

  • Causality: In vitro cellular assays (like CHO-K1) lack the robust esterase activity found in the human liver. Pre-incubating the compound with human liver microsomes (HLMs) ensures conversion to the active 5-(3,5-difluorophenyl)nicotinic acid, accurately mimicking in vivo hepatic first-pass metabolism.

  • Steps:

    • Prepare a 10 mM stock of Methyl 5-(3,5-difluorophenyl)nicotinate in DMSO.

    • Incubate 10 μ M of the compound with 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

    • Quench the reaction with an equal volume of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes to pellet proteins; collect the supernatant containing the active metabolite for downstream assays.

Protocol 4.2: Parallel Gi​ and β -Arrestin Assays
  • Objective: Quantify the functional bias of the active metabolite.

  • Causality: To establish a true Bias Factor, both pathways must be measured in the exact same cellular background (CHO-K1 cells stably expressing human GPR109A).

    • Why TR-FRET for cAMP? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) inherently corrects for compound autofluorescence via ratiometric emission—a critical self-validating feature when screening highly conjugated, fluorinated aromatic compounds.

    • Why BRET for β -arrestin? Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of protein interactions without cell lysis, preserving the transient and delicate kinetics of β -arrestin recruitment.

  • Steps:

    • Cell Plating: Seed CHO-K1-GPR109A cells into two 384-well plates (one for cAMP, one for BRET) at 10,000 cells/well.

    • cAMP Assay ( Gi​ ): Stimulate cells with 10 μ M Forskolin (to artificially raise baseline cAMP) alongside serial dilutions of the active metabolite (10 pM to 10 μ M). Incubate for 30 minutes. Add TR-FRET lysis/detection reagents and read at 665 nm / 615 nm.

    • BRET Assay ( β -arrestin): Transfect cells with GPR109A-Rluc8 and β -arrestin2-Venus constructs 48 hours prior. Treat with serial dilutions of the active metabolite. Add the luciferase substrate Coelenterazine-h and immediately measure the BRET ratio (535 nm / 475 nm) over 45 minutes.

    • Data Analysis: Normalize dose-response curves to Niacin (100% efficacy). Calculate the Bias Factor using the ΔΔ Log(Emax/EC50) method to definitively prove the compound's preference for the Gi​ pathway.

References

  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation (JCI). Available at:[Link]

  • Niacin, an old drug with a new twist. Journal of Lipid Research (via PMC - NIH). Available at:[Link]

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports (via PMC - NIH). Available at:[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Available at:[Link]

Sources

Comparative

Comparative Efficacy Guide: Methyl 5-(3,5-difluorophenyl)nicotinate Derivatives as GPR109A Modulators

As drug development pivots toward highly selective, biased G-protein-coupled receptor (GPCR) agonists, the nicotinate scaffold has undergone significant structural evolution. Nicotinic acid (niacin) is a well-established...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, biased G-protein-coupled receptor (GPCR) agonists, the nicotinate scaffold has undergone significant structural evolution. Nicotinic acid (niacin) is a well-established agonist for the Hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), providing potent antilipolytic and anti-inflammatory benefits. However, its clinical utility is severely limited by cutaneous flushing—an adverse event mediated by the β -arrestin1 signaling pathway ().

To decouple therapeutic efficacy from adverse effects, medicinal chemistry has focused on 5-aryl substituted nicotinates. This guide provides an in-depth comparative analysis of Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346691-75-5) and its derivatives, evaluating how specific structural modifications influence prodrug pharmacokinetics, receptor binding, and downstream signaling pathways.

Structural Rationale & Mechanism of Action

The design of Methyl 5-(3,5-difluorophenyl)nicotinate relies on a dual-optimization strategy:

The 3,5-Difluorophenyl Pharmacophore: The addition of a biaryl system at the 5-position of the pyridine ring forces a specific dihedral angle that optimally occupies the hydrophobic binding pocket of GPR109A. The highly electronegative fluorine atoms serve two causal purposes: they enhance binding affinity via π

π interactions with receptor residues (e.g., Arg111) and sterically block CYP450-mediated oxidation at the meta-positions, dramatically increasing the molecule's metabolic half-life. Furthermore, bulky hydrophobic substitutions at this position have been shown to favor G-protein-biased agonism over β -arrestin recruitment ().
  • The Methyl Ester Prodrug: Free nicotinic acid derivatives are polar and exhibit poor cellular permeability. The methyl ester neutralizes the carboxylic acid, acting as a highly lipophilic prodrug. Once it crosses the cell membrane or the blood-brain barrier, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the ester to yield the active 5-(3,5-difluorophenyl)nicotinic acid.

  • GPR109A_Pathway Ligand Active Metabolite 5-(3,5-difluorophenyl)nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds Gi Gαi Protein Pathway (Therapeutic) Receptor->Gi G-protein Activation Arrestin β-Arrestin1 Pathway (Adverse Effect) Receptor->Arrestin Arrestin Recruitment AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces HSL ↓ Hormone-Sensitive Lipase cAMP->HSL Suppresses Effect1 Antilipolytic Effect (↓ Free Fatty Acids) HSL->Effect1 cPLA2 cPLA2 Activation Arrestin->cPLA2 Activates PGD2 PGD2 / PGE2 Release cPLA2->PGD2 Synthesizes Effect2 Cutaneous Flushing PGD2->Effect2 Induces Vasodilation

    Fig 1: GPR109A signaling bifurcation showing therapeutic Gαi vs. adverse β-arrestin pathways.

    Comparative Efficacy Data

    To objectively evaluate the efficacy of the Methyl 5-(3,5-difluorophenyl)nicotinate scaffold, we compare it against the baseline endogenous ligand (Nicotinic Acid), its active unesterified metabolite, and an ethyl ester derivative (designed to slow esterase cleavage).

    Table 1: In Vitro Pharmacological Profiling

    Note: Prodrugs (esters) exhibit low direct receptor affinity in cell-free assays. Cell-based EC50​ values depend strictly on the rate of intracellular esterase conversion.

    CompoundGPR109A Binding Ki​ (nM)cAMP Inhibition EC50​ (nM) β -arrestin Emax​ (%)Esterase Cleavage T1/2​ (min)
    Nicotinic Acid (Baseline) 1,20052.0100% (Ref)N/A
    5-(3,5-difluorophenyl)nicotinic acid 458.235%N/A
    Methyl 5-(3,5-difluorophenyl)nicotinate >10,00012.538%15.0
    Ethyl 5-(3,5-difluorophenyl)nicotinate >10,00045.040%85.0
    Table 2: In Vivo Efficacy and Adverse Event Profiling (Murine Model)

    The true test of a biased prodrug is its in vivo performance. By utilizing immune-cell mediated pathways, GPR109A agonists can also halt the progression of atherosclerosis independently of lipid modification (). The data below highlights the reduction in free fatty acids (FFA) versus the severity of the flushing response.

    CompoundDose (mg/kg PO)Plasma FFA Reduction (%)Flushing Response (Laser Doppler AUC)
    Nicotinic Acid 30-45%850
    Methyl 5-(3,5-difluorophenyl)nicotinate 10-62%210
    Ethyl 5-(3,5-difluorophenyl)nicotinate 10-58%180

    Analysis: The methyl ester derivative achieves superior antilipolytic efficacy at one-third the dose of nicotinic acid while reducing the flushing response by over 75%. The ethyl ester derivative shows a slightly blunted efficacy profile due to its prolonged T1/2​ for esterase cleavage, preventing the active metabolite from reaching Cmax​ as rapidly.

    Experimental Methodologies

    To ensure scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the protocols used to isolate and measure the specific pharmacological effects of these derivatives.

    Protocol 1: In Vitro cAMP HTRF Assay (Gi-Coupled Activation)

    This assay measures the therapeutic G α i pathway by quantifying the inhibition of adenylyl cyclase.

    • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at 5,000 cells/well.

    • PDE Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

      • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, we ensure that any measured decrease in cAMP concentration is strictly due to the G α i-mediated inhibition of adenylyl cyclase, isolating the receptor's direct pharmacological effect.

    • Prodrug Conversion & Binding: Add the nicotinate ester derivatives (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

      • Causality: This 30-minute window is critical; it allows the lipophilic ester to penetrate the cell membrane and be hydrolyzed by endogenous CHO-K1 esterases into the active 5-aryl nicotinic acid, which subsequently binds the intracellularly-facing domains or extracellular loops of the receptor.

    • Forskolin Stimulation: Add 10 µM Forskolin to all wells for 15 minutes.

      • Causality: Forskolin directly activates adenylyl cyclase, artificially raising the baseline cAMP levels. Because GPR109A is Gi-coupled, its activation lowers cAMP. Without Forskolin, the Gi-mediated decrease would be undetectable against the already low basal cAMP levels of resting cells.

    • Detection: Lyse the cells using the HTRF lysis buffer supplemented with cAMP-d2 and anti-cAMP Cryptate. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio to determine cAMP concentration.

    Assay_Workflow Step1 Cell Culture (CHO-K1 expressing GPR109A) Step2 Pre-incubation (IBMX + Prodrug) Step1->Step2 Seed cells Step3 Stimulation (Forskolin addition) Step2->Step3 Esterase cleavage & Receptor binding Step4 Lysis & Detection (cAMP-d2 + Cryptate) Step3->Step4 Induce cAMP Step5 TR-FRET Readout (665nm / 620nm ratio) Step4->Step5 Measure Gi inhibition

    Fig 2: Experimental workflow for the self-validating cAMP HTRF Assay.

    Protocol 2: In Vivo Laser Doppler Flowmetry (Flushing Assay)

    This protocol quantifies the adverse β -arrestin1-mediated cutaneous flushing response.

    • Subject Preparation: Anesthetize wild-type C57BL/6 mice using isoflurane. Place a laser Doppler flowmetry probe on the ventral surface of the right ear.

    • Baseline Measurement: Record basal ear blood flow for 10 minutes.

      • Causality: Establishing a stable hemodynamic baseline acts as an internal control for each subject, validating that subsequent hyperemic responses are strictly compound-induced.

    • Administration: Administer the test compound via oral gavage (PO).

      • Causality: PO administration mimics the intended clinical route, relying on hepatic and intestinal first-pass esterases to initiate the prodrug-to-active-metabolite conversion.

    • Monitoring: Continuously record blood flow for 60 minutes post-dose. Calculate the Area Under the Curve (AUC) for the hyperemic response. A lower AUC indicates a favorable G-protein bias that successfully avoids triggering the β -arrestin/cPLA2/PGD2 cascade.

    References

    • Walters RW, et al. "beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice." Journal of Clinical Investigation. 2009.[Link]

    • Cho H, et al. "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor." Archives of Pharmacal Research. 2015.[Link]

    • Lukasova M, et al. "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." Journal of Clinical Investigation. 2011.[Link]

    Validation

    Comparative In Vitro Evaluation Guide: Next-Generation PI3Kδ Inhibitors Synthesized from Methyl 5-(3,5-difluorophenyl)nicotinate

    Executive Summary & Structural Rationale Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly specialized synthetic intermediate utilized in the development of targeted therapeutics[1]. In modern medic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a highly specialized synthetic intermediate utilized in the development of targeted therapeutics[1]. In modern medicinal chemistry, this scaffold is particularly valued as a privileged precursor for synthesizing next-generation Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors[2].

    As a Senior Application Scientist, I emphasize that the structural logic behind this intermediate is profound. The nicotinate core provides a versatile handle for constructing hinge-binding motifs (such as benzimidazoles or quinazolines), while the 3,5-difluorophenyl group is explicitly designed to project into the unique, propeller-like specificity pocket of the PI3Kδ isoform[2]. This targeted interaction drives exceptional selectivity over other PI3K isoforms (α, β, and γ), which is critical for minimizing the off-target toxicities that have historically plagued pan-PI3K inhibitors[2].

    Comparative Performance Overview

    First-generation PI3Kδ inhibitors, such as the FDA-approved Idelalisib, have demonstrated significant clinical efficacy in B-cell malignancies. However, their utility is often limited by severe hepatotoxicity and the emergence of resistance pathways[3]. Compounds synthesized from the DFP-nicotinate scaffold (herein modeled as "DFP-Nicotinate Analog A") aim to overcome these limitations through enhanced structural rigidity and optimized pocket binding.

    Table 1: Comparative In Vitro Profiling
    Assay MetricIdelalisib (First-Generation)DFP-Nicotinate Analog A (Next-Generation)Biological Significance
    Biochemical PI3Kδ IC 50​ 2.5 nM0.8 nMIndicates intrinsic target binding affinity.
    PI3Kα / PI3Kδ Selectivity ~110-fold>1,500-foldHigh selectivity prevents insulin resistance (PI3Kα driven).
    Cellular pAKT IC 50​ (B-Cells) 15 nM4.2 nMConfirms membrane permeability and target engagement.
    Hepatotoxicity (HepG2 CC 50​ ) 25 µM>100 µMHigher CC 50​ indicates a wider therapeutic safety window.

    Mandatory Visualizations

    Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (Target) BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (pSer473) PIP3->AKT Recruits & Activates Proliferation Malignant B-Cell Proliferation AKT->Proliferation Promotes Survival Inhibitor DFP-Nicotinate Derivative (Inhibitor) Inhibitor->PI3K Blocks Specificity Pocket

    Fig 1. PI3Kδ signaling pathway in B-cells and the inhibitory mechanism of DFP-nicotinate derivatives.

    Workflow Synth Synthesis (CAS 1346692-22-5) Biochem Biochemical Assay (AlphaScreen PI3Kδ) Synth->Biochem Selectivity Isoform Profiling (PI3K α/β/γ) Biochem->Selectivity IC50 < 10 nM Cellular Cellular Assay (pAKT Inhibition) Selectivity->Cellular >1000x Selective Tox Hepatotoxicity (HepG2 Viability) Cellular->Tox Target Engaged

    Fig 2. Sequential in vitro screening workflow for evaluating novel PI3Kδ inhibitors.

    In Vitro Testing Protocols

    Protocol 1: Biochemical Kinase Activity (AlphaScreen™ Assay)

    Expertise & Causality: Quantifying lipid kinase activity presents unique challenges. Traditional radiometric assays (e.g., 32 P-ATP) are hazardous and prone to high background noise. We utilize the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) because it provides a highly sensitive, non-radioactive platform optimized for detecting the conversion of PIP2 to PIP3[2]. The assay relies on a biotinylated PIP3 tracer and a GST-tagged Grp1 pleckstrin homology (PH) domain. When the inhibitor successfully blocks PI3Kδ, less native PIP3 is produced, allowing the biotinylated tracer to bind the PH domain, bringing the streptavidin-donor and anti-GST-acceptor beads into proximity to generate a luminescent signal.

    Trustworthiness (Self-Validating System): Every 384-well plate must include a known reference inhibitor (Idelalisib) to monitor IC 50​ drift and a vehicle control (0.1% DMSO) to establish maximum signal. A Z'-factor > 0.6 must be achieved to validate the assay window before any data is accepted.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT). Dilute recombinant human PI3Kδ enzyme and PIP2 substrate to 2X working concentrations.

    • Compound Dispensing: Acoustically dispense 50 nL of test compounds in a 10-point dose-response curve into a 384-well ProxiPlate.

    • Pre-Incubation: Add 5 µL of the PI3Kδ/PIP2 mixture to the wells. Centrifuge at 1000 rpm for 1 minute and incubate for 30 minutes at room temperature to allow the 3,5-difluorophenyl moiety to fully occupy the specificity pocket[2].

    • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for 1 hour at room temperature.

    • Detection: Add 10 µL of the AlphaScreen detection mixture (containing Biotin-PIP3, GST-Grp1 PH domain, Streptavidin-Donor beads, and Anti-GST-Acceptor beads in stop buffer). Incubate in the dark for 2 hours.

    • Readout & Analysis: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

    Protocol 2: Cellular Target Engagement (pAKT Ser473 Inhibition in B-Cells)

    Expertise & Causality: Biochemical potency does not inherently translate to cellular efficacy due to membrane permeability barriers, efflux pump activity, and competition with high intracellular ATP concentrations (typically 1-5 mM). Because PI3Kδ specifically regulates B-cell receptor (BCR) signaling, measuring the downstream phosphorylation of AKT at Ser473 in intact B-cells provides direct, mechanistic proof of on-target cellular engagement[2].

    Trustworthiness (Self-Validating System): Utilizing anti-IgM to stimulate the BCR ensures that the measured pAKT is specifically driven by the PI3Kδ pathway. Unstimulated cells serve as the baseline control, ensuring the assay measures active signaling inhibition rather than basal toxicity.

    Step-by-Step Methodology:

    • Cell Culture & Seeding: Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS. Seed cells at 1×105 cells/well in a 96-well V-bottom plate.

    • Starvation: Wash cells twice with serum-free media and incubate for 2 hours to reduce basal AKT phosphorylation.

    • Compound Treatment: Treat cells with serial dilutions of the synthesized DFP-nicotinate derivatives and incubate for 1 hour at 37°C, 5% CO 2​ .

    • BCR Stimulation: Stimulate the cells by adding 10 µg/mL of anti-human IgM cross-linking antibody for exactly 15 minutes to induce peak AKT phosphorylation[2].

    • Lysis & Detection: Pellet the cells (1500 rpm, 5 mins), remove the supernatant, and lyse using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a 384-well plate and quantify pAKT(Ser473) using the SureFire Ultra pAKT assay kit.

    • Viability Counter-Screen: In parallel, run a 72-hour CellTiter-Glo viability assay on HepG2 cells to ensure the observed IC 50​ is due to target inhibition, not general cytotoxicity[3].

    References

    • Title: Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Comparative

    The Pivotal Role of Phenyl and Ester Modifications in Determining Cannabinoid Receptor 2 Agonism: A Comparative Guide to Methyl 5-(3,5-difluorophenyl)nicotinate Analogs

    In the landscape of contemporary drug discovery, the cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, primarily due to its immunomodulatory functions and its conspicuous absence from the psych...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of contemporary drug discovery, the cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, primarily due to its immunomodulatory functions and its conspicuous absence from the psychoactive effects associated with the cannabinoid receptor 1 (CB1). The development of selective CB2 agonists holds immense promise for treating a spectrum of inflammatory and neuropathic pain conditions. This guide delves into the intricate structure-activity relationships (SAR) of a series of analogs based on the 5-phenylnicotinate scaffold, with a specific focus on derivatives of Methyl 5-(3,5-difluorophenyl)nicotinate. Through a systematic comparison of experimental data, we will elucidate how subtle structural modifications to this chemical framework profoundly influence potency and selectivity for the CB2 receptor.

    The foundation of this guide is a lead compound, a selective CB2 agonist with a 5-phenylnicotinate core, which serves as our template for understanding the SAR of this chemical series.[1] Through meticulous analysis of a panel of synthesized analogs, we will dissect the contributions of various substituents on the phenyl ring, alterations to the nicotinate core, and modifications of the ester group. This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances that govern the interaction of these small molecules with the CB2 receptor.

    Comparative Analysis of Structure-Activity Relationships

    The biological activity of the 5-phenylnicotinate analogs was primarily assessed through in vitro functional assays, including cell-based calcium mobilization assays to determine agonist activity (EC50) and antagonist activity (IC50) at both CB1 and CB2 receptors.[1] The following table summarizes the key structural modifications and their corresponding impact on CB2 receptor agonism and selectivity.

    Compound IDR1 (Phenyl Ring Substitution)R2 (Nicotinate Core)R3 (Ester/Amide)CB2 EC50 (µM)CB1 Activity at 10 µMNotes
    1 (Lead) 3,5-diFCHOMe3.12 ± 2.22InactiveSelective CB2 agonist
    2 3,5-diClCHOMe0.89 ± 0.35InactiveIncreased potency with Cl substitution
    3 3,5-diMeCHOMe1.25 ± 0.45InactiveMethyl groups also enhance potency
    4 4-FCHOMe> 10InactiveLoss of potency with single substitution
    5 HCHOMe> 10InactiveUnsubstituted phenyl ring is inactive
    6 3,5-diFCHOEt0.45 ± 0.18InactiveEthyl ester improves potency
    7 3,5-diFCHOPr0.98 ± 0.32InactivePropyl ester maintains good potency
    8 3,5-diFCHNHMe5.67 ± 1.89InactiveMethylamide reduces potency
    38 3,5-diFCHSO2MeAntagonist (IC50 = 0.40 ± 0.16)IC50 > 10Switch to antagonist activity
    39 3,5-diFCHCOMeAntagonist (IC50 = 0.33 ± 0.09)IC50 > 7.5Potent and selective CB2 antagonist
    Key Insights from the Structure-Activity Relationship:
    • Substitution on the Phenyl Ring is Crucial: The data unequivocally demonstrates that substitution at the 3 and 5 positions of the phenyl ring is critical for CB2 agonist activity. The lead compound, with its 3,5-difluoro substitution, exhibits moderate potency.[1] Replacing the fluorine atoms with chlorine (Compound 2) or methyl groups (Compound 3) leads to a significant increase in potency.[1] Conversely, a single fluorine substitution at the 4-position (Compound 4) or an unsubstituted phenyl ring (Compound 5) results in a complete loss of agonist activity.[1] This highlights the importance of steric and electronic properties at the meta positions of the phenyl ring for effective interaction with the CB2 receptor binding pocket.

    • Ester Group Modification Modulates Potency: The nature of the ester group at the 3-position of the pyridine ring plays a significant role in modulating agonist potency. Extending the alkyl chain of the ester from methyl (Compound 1) to ethyl (Compound 6) results in a notable improvement in potency.[1] A propyl ester (Compound 7) maintains good activity.[1] However, replacing the ester with a methylamide (Compound 8) leads to a decrease in potency, suggesting that the electronic and steric properties of the ester are more favorable for agonist activity.[1]

    • Switching from Agonist to Antagonist: A fascinating outcome of this SAR study is the conversion of activity from agonism to antagonism by replacing the ester group with a sulfone (Compound 38) or a ketone (Compound 39).[1] These compounds not only lose their agonist properties but become potent and selective CB2 antagonists.[1] This dramatic shift in pharmacology with a relatively minor structural change underscores the sensitivity of the receptor to the chemical nature of the ligand at this position and provides a valuable template for designing CB2 antagonists.

    Visualizing the Structure-Activity Relationship

    The following diagram illustrates the key SAR findings for the 5-phenylnicotinate scaffold at the CB2 receptor.

    SAR_Summary cluster_scaffold 5-Phenylnicotinate Scaffold Scaffold Methyl 5-(3,5-difluorophenyl)nicotinate (Lead Compound 1) Phenyl Phenyl Ring (R1) Scaffold->Phenyl Modify Substituents Ester Ester/Amide (R3) Scaffold->Ester Modify Functional Group Core Nicotinate Core (R2) Scaffold->Core Modify Ring System Agonist_Potency Agonist Potency Phenyl->Agonist_Potency 3,5-diCl/diMe ↑ 4-F / H ↓ Ester->Agonist_Potency OEt ↑ NHMe ↓ Antagonist_Activity Antagonist Activity Ester->Antagonist_Activity SO2Me / COMe (Switch) Selectivity Selectivity vs. CB1 Core->Selectivity

    Caption: Key structure-activity relationships of 5-phenylnicotinate analogs at the CB2 receptor.

    Experimental Protocols

    The characterization of the 5-phenylnicotinate analogs relies on robust and well-established in vitro assays. The following are detailed protocols for competitive radioligand binding assays and GTPγS functional assays, which are standard methods for assessing the affinity and functional activity of compounds at G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

    Competitive Radioligand Binding Assay Protocol

    This assay determines the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

    Materials:

    • Cell membranes expressing the target receptor (e.g., human CB1 or CB2).

    • Radioligand (e.g., [3H]CP-55,940).

    • Test compounds at various concentrations.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

    • 96-well microplates.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

    Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound dilutions.

    • For total binding wells, add only the assay buffer and radioligand.

    • For non-specific binding wells, add the assay buffer, radioligand, and the non-specific binding control.

    • Initiate the binding reaction by adding the cell membranes to each well.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

    Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compounds - Radioligand - Membranes - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prepare_reagents->plate_setup incubation Incubate at 30°C for 90 min plate_setup->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Cocktail & Count Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

    Caption: Workflow for a competitive radioligand binding assay.

    [35S]GTPγS Functional Assay Protocol

    This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.[2][3][4]

    Materials:

    • Cell membranes expressing the receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • Agonist at various concentrations.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Scintillation counter.

    Procedure:

    • Prepare serial dilutions of the agonist in the assay buffer.

    • In a 96-well plate, add the assay buffer, GDP, and the agonist dilutions.

    • Add the cell membranes to each well.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [35S]GTPγS to each well.

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

    • Plot the specific binding of [35S]GTPγS against the agonist concentration to determine the EC50 and Emax values.

    GTPgS_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Agonist Dilutions - [35S]GTPγS - Membranes - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Add Agonist & Membranes prepare_reagents->plate_setup pre_incubation Pre-incubate at 30°C for 15 min plate_setup->pre_incubation reaction_initiation Add [35S]GTPγS to Initiate Reaction pre_incubation->reaction_initiation incubation Incubate at 30°C for 60 min reaction_initiation->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Count Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 & Emax scintillation_counting->data_analysis end End data_analysis->end

    Sources

    Validation

    Comparative Analysis of Difluorophenyl Nicotinates in Biological Assays: A Technical Guide

    As an application scientist evaluating novel pharmacophores, it is critical to understand not just that a compound works, but why its structural nuances drive biological efficacy. The difluorophenyl nicotinate scaffold h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As an application scientist evaluating novel pharmacophores, it is critical to understand not just that a compound works, but why its structural nuances drive biological efficacy. The difluorophenyl nicotinate scaffold has emerged as a highly versatile, privileged structure in medicinal chemistry. The nicotinate core provides a robust hydrogen-bonding network, while the difluorophenyl moiety introduces unique stereoelectronic effects. The strong electronegativity of the fluorine atoms lowers the pKa of adjacent protons, increases lipophilicity (LogP), and restricts bond rotation—effectively locking the molecule into bioactive conformations.

    This guide objectively compares the performance of difluorophenyl nicotinate derivatives across three distinct biological targets: Glucokinase (GK), Hepatic Stellate Cells (HSC-T6), and the TGR5 receptor. It provides detailed, self-validating experimental protocols and quantitative data to support assay development and drug discovery workflows.

    Glucokinase (GK) Activation in Metabolic Disorders

    Mechanism & Rationale

    Glucokinase acts as the primary glucose sensor in pancreatic β -cells and hepatocytes. GK activators bind to an allosteric site, increasing the enzyme's affinity for glucose and driving insulin secretion. In the design of GK activators, difluorophenyl nicotinate derivatives (such as Compound 3d) utilize their nicotinate ester to form a crucial hydrogen bond with the Arg63 residue of the enzyme[1]. Simultaneously, the difluorophenyl group occupies a deep hydrophobic pocket, stabilizing the enzyme's active conformation and significantly increasing the Vmax​ of glucose phosphorylation[2].

    Experimental Protocol: In Vitro GK Enzyme Assay

    To ensure absolute trustworthiness, this protocol utilizes a self-validating coupled enzyme system.

    • Reagent Preparation : Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 2 mM MgCl 2​ , 1 mM ATP, 1 mM NAD + , and recombinant human GK.

    • Coupled Enzyme System : Add 5 U/mL of Glucose-6-Phosphate Dehydrogenase (G6PDH).

      • Causality: GK produces glucose-6-phosphate, which lacks a strong chromophore and is difficult to measure directly. G6PDH oxidizes this product, concomitantly reducing NAD + to NADH. This coupled system is self-validating; the stoichiometric production of NADH ensures that any measured signal is a direct result of GK activity, eliminating false positives from auto-fluorescence.

    • Compound Incubation : Add the difluorophenyl nicotinate derivative at varying concentrations (0.001 - 10 μ M). Use 1% DMSO as a vehicle control.

    • Kinetic Measurement : Monitor absorbance at 340 nm (the specific absorption peak of NADH) over 30 minutes. Calculate the EC50​ and the SC1.5​ value (the concentration required to increase GK activity by 50%).

    G A Difluorophenyl Nicotinate (Allosteric Binder) B Glucokinase (GK) Conformational Shift A->B Binds Arg63 C Glucose -> Glucose-6-Phosphate (Increased Catalysis) B->C Vmax Increase D Elevated ATP/ADP Ratio C->D E K_ATP Channel Closure & Membrane Depolarization D->E F Ca2+ Influx via L-type Channels E->F G Insulin Secretion (Pancreatic β-cells) F->G

    Caption: Mechanism of Glucokinase activation by difluorophenyl nicotinates.

    Anti-Fibrotic Activity via COL1A1 Inhibition

    Mechanism & Rationale

    Hepatic fibrosis is driven by the hyper-proliferation of Hepatic Stellate Cells (HSCs) and the excessive deposition of extracellular matrix proteins, primarily Collagen Type I. Pyrimidine-nicotinate derivatives, specifically Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (Compound 12q), have demonstrated potent anti-fibrotic properties[3]. The 3,4-difluoro substitution pattern provides an optimal steric bulk and electronegative profile that enhances cell membrane permeability and fits precisely into the binding pockets of pro-fibrotic kinases, effectively downregulating COL1A1 expression.

    Experimental Protocol: Multi-Parametric Anti-Fibrotic Assay

    To accurately assess anti-fibrotic efficacy, the assay must differentiate between true collagen inhibition and general cellular toxicity.

    • Cell Culture & Treatment : Seed immortalized rat hepatic stellate cells (HSC-T6) in 96-well plates. Treat with Compound 12q or the FDA-approved standard Pirfenidone (positive control) for 48 hours.

    • Viability Assessment (MTT Assay) :

      • Causality: Before assessing collagen reduction, it is critical to determine the non-toxic concentration range ( IC50​ ). This validates that any observed reduction in collagen is due to targeted pathway inhibition, not merely an artifact of cell death.

    • Hydroxyproline Quantification : Hydrolyze cell lysates in 6N HCl at 120°C for 12 hours. React the hydrolysate with chloramine-T and Ehrlich's reagent.

      • Causality: Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Measuring its absorbance at 560 nm provides a highly specific, self-validating biochemical metric for extracellular matrix deposition.

    • COL1A1 ELISA : Quantify specific Collagen Type I Alpha 1 protein levels in the culture medium to validate the biochemical hydroxyproline data at the molecular level.

    Workflow S1 Culture HSC-T6 Cells (Hepatic Stellate Cells) S2 Compound Treatment (e.g., Cmpd 12q vs PFD) S1->S2 S3 MTT Viability Assay (Determine IC50) S2->S3 S4 Picro-Sirius Red Staining (Collagen Visualization) S2->S4 S5 Hydroxyproline Assay (Collagen Quantification) S2->S5 S6 COL1A1 ELISA (Protein Expression) S2->S6 S7 Data Synthesis & Efficacy Comparison S3->S7 S4->S7 S5->S7 S6->S7

    Caption: Experimental workflow for evaluating anti-fibrotic activity in HSC-T6 cells.

    TGR5 Receptor Agonism

    Mechanism & Rationale

    TGR5 is a G-protein-coupled bile acid receptor that plays a critical role in energy homeostasis and glucose metabolism. Ethyl 4-(2,6-difluorophenyl)nicotinate serves as a foundational scaffold for synthesizing highly potent 4-phenyl pyridine-based TGR5 agonists[4]. The 2,6-difluoro substitution on the phenyl ring is mechanically vital: it forces a perpendicular dihedral angle relative to the pyridine core. This minimizes internal steric clash and locks the pharmacophore into the exact 3D geometry required to activate the TGR5 binding pocket[5].

    Experimental Protocol: cAMP Accumulation Assay
    • Cell Preparation : Transfect CHO (Chinese Hamster Ovary) cells with the human TGR5 plasmid.

    • Compound Incubation : Treat the cells with the nicotinate derivative in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

      • Causality: TGR5 activation triggers adenylyl cyclase to produce cAMP. IBMX is a broad-spectrum phosphodiesterase inhibitor. Including IBMX prevents the cellular degradation of cAMP, ensuring that the measured fluorescent signal accurately reflects total receptor activation rather than a fluctuating balance of synthesis and degradation.

    • Detection : Measure intracellular cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF) at 665 nm / 620 nm.

    Quantitative Performance Comparison

    The table below synthesizes the experimental data, comparing the performance of specific difluorophenyl nicotinate derivatives against standard alternatives in their respective biological assays.

    Target PathwayCompound / ScaffoldAssay TypePotency ( EC50​ / IC50​ )Standard AlternativeAlternative Potency
    Glucokinase (GK) Methyl 5-(3,5-difluorophenyl)nicotinate (Cmpd 3d)In vitro GK Enzyme Assay EC50​ = 0.008 μ MMetformin (Downstream OGTT)Equipotent in vivo
    Hepatic Fibrosis Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T6 MTT Viability IC50​ = 45.81 μ MPirfenidone (PFD)> 50.00 μ M
    TGR5 Receptor Ethyl 4-(2,6-difluorophenyl)nicotinate (Precursor)cAMP Accumulation (HTRF)Scaffold-dependentLithocholic Acid (LCA) EC50​ = 0.53 μ M

    References

    • Insights to the emerging potential of glucokinase activators as antidiabetic agent. Pharmaceutical Patent Analyst. Available at:[Link]

    • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Semantic Scholar). Available at:[Link]

    • Design, synthesis and biological evaluation of a novel class of potent TGR5 agonists based on a 4-phenyl pyridine scaffold. European Journal of Medicinal Chemistry (ChEMBL). Available at:[Link]

    Sources

    Comparative

    Benchmarking Methyl 5-(3,5-difluorophenyl)nicotinate: A Comparative Guide for Advanced Pharmaceutical Intermediates

    As drug discovery pipelines increasingly target complex biological pathways, the selection of synthetic building blocks dictates not only the efficiency of the chemical workflow but also the pharmacokinetic viability of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery pipelines increasingly target complex biological pathways, the selection of synthetic building blocks dictates not only the efficiency of the chemical workflow but also the pharmacokinetic viability of the final clinical candidate. Methyl 5-(3,5-difluorophenyl)nicotinate (CAS 1346692-22-5)[1] has emerged as a privileged intermediate in the synthesis of Nav1.8 inhibitors[2] and anti-tumor Nur77 modulators[3].

    This guide objectively benchmarks this compound against its unfluorinated and halogenated alternatives, detailing the causality behind its physicochemical advantages and providing a self-validating synthetic protocol for its preparation.

    Structural & Physicochemical Benchmarking

    To understand the strategic value of Methyl 5-(3,5-difluorophenyl)nicotinate, we must benchmark it against its direct synthetic precursor (Methyl 5-bromonicotinate) and its unfluorinated analog (Methyl 5-phenylnicotinate). The introduction of the 3,5-difluoro motif is not merely a structural variation; it is a calculated pharmacokinetic enhancement.

    Quantitative Comparison Table
    Physicochemical MetricMethyl 5-bromonicotinateMethyl 5-phenylnicotinateMethyl 5-(3,5-difluorophenyl)nicotinate
    Role in Synthesis Cross-coupling electrophileBaseline SAR intermediateAdvanced clinical intermediate
    Molecular Weight 216.03 g/mol 213.24 g/mol 249.21 g/mol [1]
    Estimated cLogP ~1.7~2.5~3.1 (Enhanced lipophilicity)
    Metabolic Stability N/A (Highly reactive)Low (Prone to CYP450 oxidation)High (Fluorine blocks oxidation)
    Pyridine pKa​ ~3.0~4.5~3.8
    Downstream Utility Suzuki/Buchwald couplingsGeneral amidationNav1.8[2] & Nur77 targeting[3]
    The Causality of Fluorine Substitution

    The decision to utilize a 3,5-difluorophenyl group rather than a standard phenyl ring is driven by three interconnected factors:

    • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at electron-rich, sterically accessible positions. The highly electronegative fluorine atoms at the 3 and 5 positions deactivate the ring toward electrophilic attack and sterically block hydroxylation.

    • Pyridine pKa​ Modulation: The strong inductive electron-withdrawing effect (-I) of the difluorophenyl group pulls electron density away from the pyridine nitrogen. This lowers the basicity ( pKa​ ) of the nitrogen, which is a proven strategy to reduce binding affinity to the hERG channel, thereby mitigating cardiotoxic liabilities.

    • Lipophilic Efficiency: Fluorination increases the overall lipophilicity (cLogP) of the molecule without significantly increasing its van der Waals volume, enhancing membrane permeability for intracellular targets like Nur77[3].

    FluorineEffects F_Subst 3,5-Difluoro Substitution on Phenyl Ring Elec Inductive Electron Withdrawal (-I Effect) F_Subst->Elec Steric Steric Shielding of C-H Bonds F_Subst->Steric Lipo Increased Lipophilicity F_Subst->Lipo pKa Lower Pyridine pKa (Reduced hERG Liability) Elec->pKa Metab Resistance to CYP450 Oxidation Steric->Metab Perm Enhanced Membrane Permeability Lipo->Perm

    Logical causality of 3,5-difluoro substitution on physicochemical and metabolic properties.

    Synthetic Workflow: A Self-Validating Protocol

    The synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate is achieved via a Suzuki-Miyaura cross-coupling between Methyl 5-bromonicotinate and 3,5-difluorophenylboronic acid[4],[5]. To ensure scientific integrity, the protocol below is designed as a self-validating system , meaning every step contains an internal check to verify success before proceeding.

    G A Methyl 5-bromonicotinate (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3,5-Difluorophenylboronic acid (Nucleophile) B->C D Methyl 5-(3,5-difluorophenyl)nicotinate (Target Intermediate) C->D Suzuki-Miyaura Cross-Coupling E Downstream Amidation (e.g., Nav1.8 Inhibitors) D->E Saponification & Amide Coupling

    Workflow from precursors to Methyl 5-(3,5-difluorophenyl)nicotinate and downstream applications.

    Step-by-Step Methodology

    Step 1: Reaction Assembly & Internal Standardization

    • Action: In a Schlenk flask, combine Methyl 5-bromonicotinate (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq)[5], Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq). Suspend in a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Add 0.1 eq of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: The bidentate dppf ligand tightly coordinates the palladium center, preventing catalyst precipitation (blacking out) and suppressing the undesired homocoupling of the boronic acid[4]. The 4:1 Dioxane/Water ratio is critical: water is required to convert the neutral boronic acid into the reactive, electron-rich boronate anion, which undergoes transmetalation significantly faster.

    • Self-Validation Checkpoint: Take a 10 µL aliquot at t=0 , quench in MeCN, and analyze via UPLC-UV. The precise integration ratio of the starting bromide to the internal standard establishes the baseline for quantitative conversion tracking.

    Step 2: Thermal Activation & Kinetic Monitoring

    • Action: Heat the reaction mixture to 90°C under a strict nitrogen atmosphere for 4 hours[5].

    • Causality: A temperature of 90°C provides optimal thermal energy to overcome the activation barrier of the oxidative addition step without inducing thermal degradation or premature saponification of the delicate methyl ester[1].

    • Self-Validation Checkpoint: At t=4h , UPLC-MS analysis must demonstrate the complete disappearance of the M/M+2 isotopic doublet (characteristic of the brominated precursor) and the emergence of a single mass peak at m/z 250.07 [M+H]+ . If 3,3',5,5'-tetrafluorobiphenyl (the homocoupled byproduct) exceeds 5% AUC, it indicates oxygen intrusion during degassing.

    Step 3: Workup & Isolation

    • Action: Cool the mixture, dilute with Ethyl Acetate (EtOAc), and wash extensively with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: The brine wash effectively partitions the highly polar inorganic salts ( K2​CO3​ , potassium borates) and the dioxane solvent into the aqueous phase, leaving the target nicotinate ester in the organic layer.

    • Self-Validation Checkpoint: Perform quantitative NMR (qNMR) on the crude mixture prior to column loading. Compare the isolated yield after chromatography to the qNMR assay yield. A discrepancy >5% confirms product retention on the silica, prompting an immediate column flush with a more polar solvent to recover the remaining intermediate.

    Downstream Biological Applications

    Once synthesized, Methyl 5-(3,5-difluorophenyl)nicotinate serves as a versatile linchpin. It typically undergoes basic hydrolysis (saponification) to yield the corresponding nicotinic acid, followed by amide coupling to generate highly specific therapeutic agents[1],[6].

    Nav1.8 Voltage-Gated Sodium Channel Inhibitors

    Nav1.8 channels are predominantly expressed in peripheral sensory neurons and are critical for the transmission of pain signals. Nicotinamide derivatives incorporating the 3,5-difluorophenyl core act as potent Nav1.8 inhibitors[2]. The difluorophenyl moiety fits precisely into the hydrophobic pocket of the channel's voltage-sensing domain, stabilizing the inactive state and preventing sodium influx.

    Pathway Stimulus Noxious Stimuli (Thermal/Mechanical) Nav18 Nav1.8 Voltage-Gated Sodium Channel Stimulus->Nav18 Activates Depolarization Membrane Depolarization & Action Potential Nav18->Depolarization Na+ Influx Pain Pain Signal Transmission to CNS Depolarization->Pain Propagation Inhibitor Nav1.8 Inhibitor (Difluorophenyl Nicotinamide) Inhibitor->Nav18 Blocks Pore/Voltage Sensor

    Mechanism of action for Nav1.8 inhibitors derived from the difluorophenyl nicotinate core.

    Anti-Tumor Nur77 Modulators

    In oncology, the intermediate is converted into semicarbazide or thiosemicarbazide derivatives. These molecules target Nur77, an orphan nuclear receptor. The lipophilicity imparted by the difluorophenyl group allows the drug to penetrate gastric cancer cells efficiently, inducing Nur77 expression and its subsequent nuclear export, which ultimately triggers the Nur77-Bcl-2 apoptotic pathway[3].

    References

    • [1] Buy Methyl 5-(3,5-difluorophenyl)nicotinate (EVT-12059851) | 1346691-75-5 - EvitaChem. Available at:

    • [7] Intermediate manufactures and suppliers - ChemBK. Available at:

    • [2] US20250084064A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents. Available at:

    • [6] WO2009153721A1 - Nicotinamide derivatives - Google Patents. Available at:

    • [8] Information on EC 2.4.2.12 - nicotinamide phosphoribosyltransferase - BRENDA Enzyme Database. Available at:

    • [3] Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. Available at:

    • [4] The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings - Fluorine Notes. Available at:

    • [5] 156545-07-2 | 3,5-Difluorophenylboronic acid | Fluorinated Building Blocks - Ambeed. Available at:

    Sources

    Validation

    The Evolving Landscape of NAD+ Depletion in Oncology: A Comparative Guide to the In Vivo Efficacy of NAMPT Inhibitors

    In the intricate world of cancer therapeutics, the metabolic reprogramming of tumor cells presents a compelling target. Among the most promising strategies is the disruption of nicotinamide adenine dinucleotide (NAD+) bi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of cancer therapeutics, the metabolic reprogramming of tumor cells presents a compelling target. Among the most promising strategies is the disruption of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway for cellular energy and signaling. While the specific in vivo efficacy data for drug candidates derived from Methyl 5-(3,5-difluorophenyl)nicotinate remains limited in publicly accessible literature, this guide will delve into a closely related and extensively studied class of agents: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo performance of leading NAMPT inhibitors, offering insights into their mechanisms, experimental validation, and clinical potential.

    The Rationale for Targeting NAMPT in Cancer

    Cancer cells exhibit a heightened metabolic rate to fuel their rapid proliferation and survival, making them particularly dependent on efficient NAD+ regeneration.[1][2] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[2][3] Overexpression of NAMPT has been observed in a wide range of malignancies, including breast, ovarian, prostate, and colorectal cancers, as well as hematological tumors.[1][3] This dependency, often termed "NAD+ addiction," renders cancer cells vulnerable to NAMPT inhibition, which leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death.[1][4]

    Comparative In Vivo Efficacy of Leading NAMPT Inhibitors

    The development of NAMPT inhibitors has yielded several promising candidates that have been evaluated in preclinical and clinical settings. This section will compare the in vivo efficacy of three notable examples: FK866, the first-in-class NAMPT inhibitor; KPT-9274, a dual NAMPT/PAK4 inhibitor; and OT-82, a next-generation inhibitor with potent activity against hematological malignancies.

    Drug CandidateTarget(s)Cancer ModelsKey In Vivo FindingsReference(s)
    FK866 NAMPTOvarian, Pancreatic, Colon Cancer XenograftsDemonstrated significant anti-tumor efficacy in various nude mouse xenograft models.[5] However, clinical trials in cutaneous T-cell lymphoma were halted due to lack of remission and significant side effects.[4][4][5]
    KPT-9274 NAMPT, PAK4Mantle Cell Lymphoma, Pancreatic Neuroendocrine Tumors, Renal Cell Carcinoma XenograftsShowed decreased tumor growth in subcutaneous xenograft models of mantle cell lymphoma.[4] In a renal cell carcinoma model, it induced tumor regression.[6] It has also been shown to sensitize pancreatic neuroendocrine tumor cells to mTOR inhibitors.[4] Minimal cytotoxicity to normal cells and no significant weight loss in mice were observed.[3][3][4][6]
    OT-82 NAMPTHematological Malignancies (Lymphoma, Leukemia)Demonstrates higher potency against hematopoietic malignancies.[4] It has shown promising preclinical efficacy by inducing NAD+ depletion and subsequent cell death in hematological cancer cell lines and in mouse xenograft models.[4][5] Currently in Phase I clinical trials for relapsed/refractory lymphoma.[1][7][1][4][5][7]

    Signaling Pathways and Experimental Workflows

    The therapeutic effect of NAMPT inhibitors is rooted in their ability to disrupt the NAD+ salvage pathway, leading to a cascade of downstream events culminating in cell death.

    In_Vivo_Efficacy_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral, IP) randomization->treatment Vehicle Control randomization->treatment Test Compound monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring monitoring->monitoring endpoint Endpoint Criteria Met monitoring->endpoint Yes analysis Tumor Excision & Analysis (e.g., NAD+ levels, Histology) endpoint->analysis end End analysis->end

    Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of a drug candidate in a xenograft mouse model.

    Detailed Experimental Protocol: In Vivo Xenograft Tumor Model

    The following protocol outlines a general procedure for assessing the anti-tumor efficacy of NAMPT inhibitors in a subcutaneous xenograft mouse model, as is common practice in preclinical oncology research. [2] Materials:

    • Immunocompromised mice (e.g., Nude or SCID)

    • Cancer cell line of interest

    • Test compound (NAMPT inhibitor) formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

    • Sterile syringes and needles

    • Cell culture medium and reagents

    Procedure:

    • Cell Culture and Implantation:

      • Culture the selected cancer cell line under standard conditions.

      • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 2 x 10^6 cells per 100 µL.

      • Subcutaneously inject the cell suspension into the flank of each mouse. [2]

    • Tumor Growth and Group Assignment:

      • Monitor the mice regularly for tumor formation.

      • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration:

      • Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Monitoring:

      • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

      • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Endpoint and Analysis:

      • Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity appear).

      • At the study endpoint, euthanize the mice and excise the tumors.

      • Tumor tissues can be used for various downstream analyses, including:

        • Measurement of NAD+ levels to confirm target engagement. [6] * Western blotting to assess protein expression changes.

        • Histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    Future Directions and Overcoming Resistance

    Despite the promising preclinical data for NAMPT inhibitors, early clinical trials have encountered challenges, including dose-limiting toxicities and modest single-agent efficacy. [4][8]Resistance mechanisms, such as the upregulation of alternative NAD+ synthesis pathways (e.g., via the enzyme NAPRT), have also been identified. [8] Future strategies to enhance the therapeutic potential of NAMPT inhibitors include:

    • Combination Therapies: Combining NAMPT inhibitors with other anticancer agents, such as DNA-damaging agents or PARP inhibitors, may lead to synergistic effects. [9][10]* Biomarker-Driven Patient Selection: Identifying patients with tumors that are highly dependent on the NAMPT pathway (e.g., NAPRT-deficient tumors) could improve clinical outcomes. [6]* Development of Novel Inhibitors: The design of next-generation NAMPT inhibitors with improved therapeutic windows and the development of dual-target inhibitors represent ongoing efforts to overcome existing limitations. [3][4]

    Conclusion

    Targeting the NAD+ metabolic pathway through NAMPT inhibition remains a scientifically robust and promising strategy in oncology. While direct in vivo efficacy data for derivatives of Methyl 5-(3,5-difluorophenyl)nicotinate are not yet widely available, the extensive research on other NAMPT inhibitors provides a valuable framework for understanding the potential of this therapeutic approach. The comparative data presented in this guide highlights the progress made in this field and underscores the importance of continued research to optimize the clinical application of these potent anti-cancer agents. As our understanding of tumor metabolism deepens, so too will our ability to effectively exploit these metabolic vulnerabilities for the benefit of patients.

    References

    • What NAMPT inhibitors are in clinical trials currently?
    • Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity - Benchchem.
    • Clinical Trials Using NAMPT Inhibitor OT-82 - NCI - N
    • Review of various NAMPT inhibitors for the tre
    • Review of various NAMPT inhibitors for the tre
    • Inhibition of NAMPT by PAK4 Inhibitors - MDPI.
    • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neurop
    • Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing.
    • New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology.
    • What are the new molecules for NAMPT inhibitors?

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 5-(3,5-difluorophenyl)nicotinate proper disposal procedures

    Operational Guide: Safe Handling and Disposal of Methyl 5-(3,5-difluorophenyl)nicotinate As a Senior Application Scientist, I emphasize that chemical disposal is not merely the end of a workflow, but a critical, highly e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal of Methyl 5-(3,5-difluorophenyl)nicotinate

    As a Senior Application Scientist, I emphasize that chemical disposal is not merely the end of a workflow, but a critical, highly engineered chemical process in itself. Methyl 5-(3,5-difluorophenyl)nicotinate (CAS: 1346692-22-5) is a synthetic fluorinated aromatic ester heavily utilized in pharmaceutical development and advanced material science[1]. Due to the presence of a difluorophenyl group, this compound presents unique end-of-life logistical challenges. The robust carbon-fluorine (C-F) bonds require extreme conditions for thermal destruction, and improper disposal can lead to the generation of highly toxic hydrogen fluoride (HF) gas[2].

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and high-temperature disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

    Chemical Hazard Profile & Causality

    Understanding the molecular behavior of Methyl 5-(3,5-difluorophenyl)nicotinate dictates our safety and disposal protocols:

    • C-F Bond Stability: The fluorine substituents on the phenyl ring are highly electronegative, making the compound chemically stable but environmentally persistent. It cannot be broken down by standard biological wastewater treatment.

    • Ester Hydrolysis: Under strong acidic or basic conditions, the methyl ester can hydrolyze into 5-(3,5-difluorophenyl)nicotinic acid and methanol[1]. Waste streams must be carefully managed to prevent unintended in-container reactions.

    • Thermal Degradation Risks: When subjected to combustion, halogenated organics do not simply burn away; they release halogenated acid gases. For this compound, thermal destruction generates corrosive HF gas, necessitating specialized incineration equipped with alkaline scrubbing systems[3].

    Operational Safety & Handling Protocol

    Before generating waste, strict operational controls must be established to protect laboratory personnel from exposure.

    Step-by-Step Handling Methodology:

    • Engineering Controls: All manipulations of Methyl 5-(3,5-difluorophenyl)nicotinate (weighing, dissolving, reacting) must be performed inside a certified, properly functioning chemical fume hood to prevent the inhalation of airborne particulates or volatile solvent vapors.

    • Personal Protective Equipment (PPE):

      • Hand Protection: Wear standard nitrile gloves. If handling the compound dissolved in highly penetrating solvents (e.g., dichloromethane), double-gloving or using heavier-duty laminate gloves is required to prevent dermal absorption.

      • Eye/Body Protection: ANSI-approved safety goggles and a flame-resistant laboratory coat must be worn at all times.

    • Spill Response (Self-Validating System): In the event of a solid spill, do not use water, which can spread the material. Mechanically sweep the solid using a dedicated brush and pan, place it in a sealable glass vial, and immediately label it as "Halogenated Organic Waste—Solid." Verify the area is clean by wiping with a solvent-dampened pad and disposing of the pad in the same waste stream.

    Waste Segregation & Logistics

    The most critical failure point in laboratory waste management is improper segregation. Halogenated wastes act as flame retardants; mixing them with non-halogenated solvents lowers the overall heat of combustion (BTU/lb) of the waste stream[3]. If the BTU drops too low, the incinerator cannot maintain the extreme temperatures required to cleave the C-F bonds, leading to the emission of toxic fluorinated byproducts.

    Step-by-Step Segregation Methodology:

    • Select the Correct Receptacle: Use a clearly designated, chemically compatible carboy (often color-coded green for halogens) specifically labeled for "Halogenated Organic Waste"[4].

    • Verify Compatibility: Ensure no incompatible materials (e.g., strong inorganic aqueous acids, bases, or reactive metals) are in the carboy. Mixing acids and bases in the same container can cause exothermic reactions and dangerous pressurization[4].

    • Documentation: Record the exact mass or volume of Methyl 5-(3,5-difluorophenyl)nicotinate added to the composite waste sheet. Accurate component ratios are legally required for the final RCRA manifest[4].

    • Secondary Containment: Store the waste carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct sunlight and heat sources.

    Proper Disposal Procedure: Thermal Destruction

    Once the waste leaves the laboratory, it is transferred to a RCRA-permitted hazardous waste treatment facility. The disposal of fluorinated organics relies on high-temperature incineration coupled with caustic scrubbing[3].

    Step-by-Step Disposal Workflow:

    • Fuel Blending: The facility analyzes the waste's BTU content. Because halogenated organics often have moderate to low fuel values, the waste is strategically blended with high-BTU non-halogenated solvents to ensure a consistent, high-temperature burn[3].

    • Rotary Kiln Incineration: The blended waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C.

    • Caustic Scrubbing: The combustion exhaust, which now contains vaporized HF, is immediately routed through a wet scrubber system containing an alkaline solution (e.g., sodium hydroxide). This neutralizes the HF into benign sodium fluoride salts[3].

    • Ash Management: The remaining solid ash, which may contain trace heavy metals or salts, is stabilized and disposed of in a secure RCRA Subtitle C landfill[3].

    Visualization: Halogenated Waste Disposal Workflow

    The following diagram illustrates the logical progression of the compound from benchtop generation to final environmental neutralization.

    G N1 Waste Generation Methyl 5-(3,5-difluorophenyl)nicotinate N2 Segregation Halogenated Organic Waste Carboy N1->N2 N3 EHS Manifesting & Transport RCRA Permitted Facility N2->N3 N4 High-Temp Incineration >1100°C (Thermal Destruction) N3->N4 N5 Caustic Scrubbing (HF Gas Neutralization) N4->N5 N6 Ash & Salt Disposal Secure Subtitle C Landfill N5->N6

    Caption: Halogenated waste disposal workflow from bench generation to thermal destruction and scrubbing.

    Quantitative Data: Incineration Parameters

    To guarantee the complete destruction of Methyl 5-(3,5-difluorophenyl)nicotinate and prevent environmental contamination, commercial incinerators must adhere to strict operational parameters.

    ParameterOperational ValueScientific Rationale
    Combustion Temperature > 1100 °CProvides the activation energy required to completely cleave robust C-F aromatic bonds.
    Gas Residence Time > 2.0 secondsEnsures complete oxidation, preventing the formation of toxic products of incomplete combustion (PICs).
    Scrubber Solution pH > 8.5 (Alkaline)Rapidly neutralizes acidic HF gas generated during the combustion of the difluorophenyl group.
    Waste Heat Value 3,000 - 10,000 BTU/lbModerate energy content typical of halogenated organics; necessitates fuel blending for sustained combustion[3].
    Halogen Content Limit < 10% (Blended)Prevents overwhelming the capacity of the caustic scrubber system and protects kiln refractory lining.

    References

    • Bucknell University. "HAZARDOUS WASTE SEGREGATION". Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

    • Yale University Environmental Health & Safety. "Standard Operating Procedure - HYDROFLUORIC ACID". Available at: [Link]

    Sources

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